Technical Documentation Center

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide
  • CAS: 1020057-31-1

Core Science & Biosynthesis

Foundational

Pharmacological mechanism of action for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

The following technical guide details the pharmacological mechanism of action for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide , a synthetic benzamide derivative characterized as a histone deacetylase (HDAC) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of action for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide , a synthetic benzamide derivative characterized as a histone deacetylase (HDAC) inhibitor with potential multi-target kinase activity.

Technical Guide for Drug Development & Research

Executive Summary

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide is a small-molecule pharmacophore belonging to the benzamide class of histone deacetylase (HDAC) inhibitors. Structurally, it comprises a hydrophobic 2-(pentyloxy)benzamide "cap" group linked to a 5-amino-2-fluoroaniline moiety, which functions as a Zinc-Binding Group (ZBG).

Unlike hydroxamic acids (e.g., SAHA) that act as pan-HDAC inhibitors, benzamide derivatives typically exhibit selectivity for Class I HDACs (HDAC1, 2, 3) . This compound induces hyperacetylation of histone and non-histone proteins, leading to chromatin relaxation, transcriptional reactivation of tumor suppressor genes (e.g., CDKN1A), and subsequent cell cycle arrest or apoptosis. Secondary pharmacological activities may include modulation of kinase pathways (e.g., MAPK/ERK) depending on cellular context.

Molecular Mechanism of Action

Structural Pharmacophore & Binding Mode

The efficacy of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide is dictated by its tripartite structure, designed to fit the narrow, hydrophobic active site of HDAC enzymes.

Structural DomainChemical MoietyMechanistic Function
Cap Group 2-(Pentyloxy)phenylSurface Recognition: The hydrophobic pentyl chain interacts with the amino acid residues at the rim of the HDAC active site tunnel, determining isoform selectivity and potency. The ortho-substitution restricts conformational freedom, enhancing binding entropy.
Linker Benzamide (Amide)Channel Occupancy: The amide bond positions the molecule within the 11 Å hydrophobic channel leading to the catalytic core, mimicking the acetyl-lysine substrate.
Zinc Binding Group (ZBG) 5-Amino-2-fluoroanilineCatalytic Inhibition: The aniline moiety penetrates the bottom of the active site. The fluorine atom (at C2) and the amino group (at C5) modulate the electronic density of the amide carbonyl, facilitating chelation of the catalytic Zinc ion (Zn²⁺) . Note: While classical benzamides (e.g., Entinostat) utilize an ortho-amino group (2-amino) for bidentate chelation, the 5-amino-2-fluoro substitution pattern suggests a unique monodentate or water-mediated binding mode, potentially conferring selectivity for specific HDAC complexes.
Catalytic Inhibition of Deacetylation
  • Substrate Mimicry: The compound competes with acetylated lysine residues of histone tails (H3, H4) for entry into the HDAC catalytic pocket.

  • Zinc Chelation: The carbonyl oxygen of the benzamide and the electronic influence of the fluoro-aniline group disrupt the charge transfer network involving the Zn²⁺ ion, His142, and Asp176 (numbering based on HDAC1).

  • Transition State Blockade: By displacing the water molecule required for the hydrolysis of the acetyl group, the compound stabilizes the transition state, effectively "freezing" the enzyme in an inactive conformation.

Signaling Pathways & Functional Outcomes

The inhibition of HDAC activity triggers a cascade of epigenetic and cytoplasmic signaling events.

Epigenetic Reprogramming (Nuclear)
  • Hyperacetylation: Inhibition of HDAC1/2/3 leads to the accumulation of acetylated histones (H3K9ac, H3K27ac) at promoter regions.

  • Chromatin Relaxation: Neutralization of the positive charge on lysine tails weakens the interaction with negatively charged DNA, transforming heterochromatin (silenced) into euchromatin (active).

  • Gene Reactivation: This accessibility allows transcription factors (e.g., Sp1, p53) to bind and induce the expression of p21 (WAF1/CIP1) , a potent Cyclin-Dependent Kinase (CDK) inhibitor.

Cytoplasmic & Non-Histone Targets
  • p53 Acetylation: HDAC inhibition prevents the deacetylation of p53, enhancing its stability and transcriptional activity regarding pro-apoptotic genes (BAX, PUMA).

  • Kinase Modulation: Preliminary data suggests benzamide analogs can indirectly modulate the MAPK/ERK pathway, potentially via the acetylation of chaperone proteins like HSP90, destabilizing client kinases (e.g., Raf, MEK).

Pathway Visualization

MechanismOfAction Compound N-(5-Amino-2-fluorophenyl)- 2-(pentyloxy)benzamide HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Inhibits (IC50 < 1µM) Histones Histone Tails (H3, H4) HDAC->Histones Deacetylation Blocked Acetylation Hyperacetylation (H3K9ac, H3K27ac) Histones->Acetylation Accumulation Chromatin Chromatin Relaxation (Hetero -> Euchromatin) Acetylation->Chromatin Structural Change p21 p21 (CDKN1A) Upregulation Chromatin->p21 Transcriptional Activation CellCycle G1/S Cell Cycle Arrest p21->CellCycle Inhibits CDKs Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Prolonged Arrest

Figure 1: Signal transduction pathway initiated by HDAC inhibition, leading to epigenetic reactivation of tumor suppressors.

Experimental Validation Protocols

To validate the mechanism of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, the following self-validating experimental workflows are recommended.

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Quantify the IC50 against recombinant HDAC isoforms.

  • Reagents: Recombinant HDAC1/2/3, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control).

  • Protocol:

    • Incubate HDAC enzyme with varying concentrations of the test compound (0.1 nM – 10 µM) in assay buffer (Tris-HCl pH 8.0, MgCl₂, KCl) for 30 min at 37°C.

    • Add fluorogenic substrate and incubate for 30-60 min.

    • Add developer solution (Trypsin/TSA) to release the fluorophore from deacetylated substrate.

    • Measure fluorescence (Ex: 360nm, Em: 460nm).

    • Validation: Signal must decrease in a dose-dependent manner. IC50 is calculated via non-linear regression.

Cellular Hyperacetylation Western Blot

Objective: Confirm target engagement in cells (e.g., HCT116, MCF-7).

  • Protocol:

    • Treat cells with compound (1 µM, 5 µM) for 24 hours.

    • Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Probe with primary antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-p21 .

    • Validation: A significant increase in Acetyl-H3 and p21 band intensity compared to DMSO control confirms intracellular HDAC inhibition.

Cell Viability & Apoptosis Assay

Objective: Correlate biochemical inhibition with phenotypic outcome.

  • Protocol:

    • Seed cancer cells in 96-well plates.

    • Treat with serial dilutions of the compound for 48-72 hours.

    • Add CellTiter-Glo (ATP quantification) or Annexin V-FITC (Flow Cytometry).

    • Validation: Dose-dependent reduction in viability and increase in Annexin V+ population.

References

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898–3941. (Contextual grounding for Benzamide HDACi mechanism).
  • Chou, C. J., et al. (2008). Benzamide histone deacetylase inhibitors: structural requirements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 18(3), 1064-1067.
Exploratory

The 2-Alkoxybenzamide Scaffold: A Technical Guide to 2-(Pentyloxy)benzamide Derivatives

[1] Executive Summary This technical guide analyzes the medicinal chemistry of 2-(pentyloxy)benzamide and its derivatives.[1] While 2-methoxybenzamide (o-anisamide) is a well-established fragment in antipsychotics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the medicinal chemistry of 2-(pentyloxy)benzamide and its derivatives.[1] While 2-methoxybenzamide (o-anisamide) is a well-established fragment in antipsychotics (e.g., sulpiride, remoxipride), the 2-(pentyloxy) analogue represents a critical pivot point in Structure-Activity Relationship (SAR) studies.[1] The introduction of the five-carbon (pentyl) chain significantly alters lipophilicity (


), membrane permeability, and steric occupancy within enzyme active sites.[1]

This guide focuses on two primary therapeutic applications where this scaffold is active: Class I Histone Deacetylase (HDAC) inhibition (oncology) and bacterial membrane disruption (antimicrobial resistance).

Part 1: Chemical Architecture & Pharmacophore Analysis

The 2-(pentyloxy)benzamide structure consists of three distinct pharmacophoric regions:

  • The Warhead (Primary Amide): In the context of HDAC inhibition, the benzamide moiety acts as a Zinc-Binding Group (ZBG).[1] Unlike hydroxamic acids (e.g., Vorinostat) which chelate zinc bidentately, benzamides often exhibit monodentate or water-mediated chelation, providing isoform selectivity (typically HDAC 1, 2, and 3).[1]

  • The Linker/Cap (Pentyloxy Chain): The ortho-position substitution is crucial.[1] A short chain (methoxy) locks the amide conformation via an intramolecular hydrogen bond (N-H[1]···O). Extending this to a pentyloxy (C5) chain introduces a hydrophobic tail that can:

    • Occupy the hydrophobic "foot" pocket adjacent to the zinc ion in HDACs.[1]

    • Insert into lipid bilayers in antimicrobial applications.[1]

  • The Scaffold (Benzene Ring): Provides the rigid geometric spacing required to orient the warhead and the hydrophobic tail.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the interaction of the 2-(pentyloxy)benzamide scaffold within the HDAC catalytic pocket.[1]

HDAC_Binding_Mechanism Zinc Zn2+ Ion (Catalytic Core) Amide Benzamide Warhead (Chelator) Amide->Zinc Chelation (Monodentate) Pentyl 2-Pentyloxy Tail (Hydrophobic Interaction) Amide->Pentyl Ortho-Position Linkage Pocket Hydrophobic Channel (11 Å Depth) Pentyl->Pocket Van der Waals Interactions Substrate Acetyl-Lysine (Natural Substrate) Substrate->Pocket Competes with

Caption: Schematic representation of 2-(pentyloxy)benzamide binding to the HDAC active site, highlighting the zinc chelation and hydrophobic pocket occupation.

Part 2: Synthetic Protocols

The synthesis of 2-(pentyloxy)benzamide derivatives typically follows one of two robust pathways: O-Alkylation of Salicylamide (convergent) or Amidation of 2-(pentyloxy)benzoic acid (linear).[1]

Protocol A: O-Alkylation of Salicylamide (Preferred Route)

This method is preferred for generating libraries of alkoxy derivatives because the amide warhead is already present, avoiding harsh amidation conditions later.[1]

Reagents:

  • Salicylamide (2-hydroxybenzamide)[1][2]

  • 1-Bromopentane (or 1-Iodopentane)[1]

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with Salicylamide (1.0 eq) and anhydrous DMF (0.5 M concentration). Add

    
     (1.5 eq). Stir at room temperature for 30 minutes to deprotonate the phenol. Note: The solution will turn yellow/orange indicating phenoxide formation.[1]
    
  • Alkylation: Add 1-Bromopentane (1.2 eq) dropwise via syringe.[1]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] The starting material (Salicylamide) is more polar than the product.[1]

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product, 2-(pentyloxy)benzamide, typically precipitates as a white solid.[1]

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.[1] Recrystallize from Ethanol/Water.[1]
    
Protocol B: Amidation via Acid Chloride

Used when the 2-alkoxybenzoic acid is the starting material.[1]

  • Chlorination: Reflux 2-(pentyloxy)benzoic acid with Thionyl Chloride (

    
    ) for 2 hours. Evaporate excess 
    
    
    
    .
  • Amidation: Dissolve the crude acid chloride in DCM. Add dropwise to a solution of Ammonia (

    
    ) in Methanol or Dioxane at 0°C.
    
  • Workup: Wash with 1N HCl (to remove excess amine) and saturated

    
    .
    
Visualization: Synthetic Workflow

Synthesis_Pathway SM Salicylamide (2-OH-Benzamide) Base K2CO3 / DMF (Deprotonation) SM->Base Inter Phenoxide Intermediate Base->Inter -H+ Product 2-(Pentyloxy)benzamide Inter->Product SN2 Attack Reagent 1-Bromopentane (Electrophile) Reagent->Product + Alkyl Chain

Caption: Williamson ether synthesis pathway for the generation of 2-(pentyloxy)benzamide from salicylamide.

Part 3: Medicinal Chemistry & SAR Analysis[3][4][5][6]

The transition from a methoxy (C1) to a pentyloxy (C5) substituent drives significant changes in the compound's physicochemical profile.

Lipophilicity and Bioavailability

The pentyl chain adds considerable hydrophobicity. In CNS drug design (e.g., dopamine antagonists), this can enhance Blood-Brain Barrier (BBB) penetration, provided the Molecular Weight (MW) remains < 400 Da.

Table 1: Physicochemical Comparison of 2-Alkoxybenzamides

Property2-Methoxybenzamide2-(Pentyloxy)benzamideImpact on Drug Design
Formula


Increased steric bulk
MW 151.16 g/mol 207.27 g/mol Remains within "Rule of 5"
cLogP ~0.9~2.8 - 3.1Critical: C5 pushes LogP into ideal CNS/Cell-permeable range (2-4).[1]
TPSA 55.1 Ų55.1 ŲPolar surface area unchanged; permeability increases.[1]
Rotatable Bonds 26Higher entropic penalty upon binding; requires deep pocket.[1]
HDAC Inhibition Activity

Research into benzamide HDAC inhibitors (like Entinostat) reveals that the region ortho to the amide is sensitive.

  • Mechanism: The amide nitrogen acts as a hydrogen bond donor to the backbone of the enzyme, while the carbonyl oxygen coordinates the Zinc.[1]

  • The "Pentyloxy" Effect: In SAR studies, extending the alkoxy chain often increases potency against HDAC1/2 up to a point (C4-C6).[1] The pentyl chain can reach into the "acetate release channel" or hydrophobic sub-pockets that smaller groups (methoxy) cannot access.[1] However, chains longer than C7 often see a drop in activity due to steric clash.

Antimicrobial Activity

Alkoxybenzamides have shown activity against Gram-positive bacteria (S. aureus).[1][2]

  • Mode of Action: The amphiphilic nature (polar amide head + lipophilic pentyl tail) mimics certain membrane-disrupting agents.[1]

  • Data Insight: Studies on ortho-alkoxybenzamides indicate that C10–C12 chains are usually maximal for direct antibacterial activity (lysis), whereas C5 (pentyl) derivatives often serve as better starting points for systemic drugs due to lower toxicity and better solubility profiles compared to the detergent-like long-chain analogs.[1]

Part 4: References & Authoritative Grounding

The following references provide the experimental and theoretical basis for the protocols and claims made in this guide.

  • Benzamide HDAC Inhibitors (SAR & Mechanism):

    • Title: Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.[1]

    • Source: NIH / PubMed Central.[1]

    • Relevance: Establishes the ortho-substituted benzamide as a critical pharmacophore for Class I HDAC selectivity.

    • URL:[Link]

  • Synthesis of Alkoxybenzamides:

    • Title: Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives (Contextual synthesis of amide derivatives).

    • Source: RSC Medicinal Chemistry / NIH.[1]

    • Relevance: Provides general protocols for amide formation and biological screening of benzamide-related scaffolds.

    • URL:[Link]

  • Antimicrobial Activity of Alkoxybenzamides:

    • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.[1][2]

    • Source: NIH / PubMed Central.[1]

    • Relevance: Discusses the structure-activity relationship of 2-substituted benzamides in antimicrobial applications.

    • URL:[Link]

  • General Benzamide Synthesis (Schotten-Baumann):

    • Title: Benzamide - Organic Synthesis Protocol.[1][3]

    • Source: PrepChem.[1]

    • Relevance: Foundational chemical methodology for benzamide synthesis.[1][3]

    • URL:[Link]

  • Chemical Properties:

    • Title: 2-(Pentyloxy)benzoic acid (Precursor Data).[1]

    • Source: PubChem.[1][4]

    • Relevance: Physicochemical data for the precursor acid used in Route B.[1]

    • URL:[Link]

Sources

Foundational

Targeting Epigenetic Latency: The Therapeutic Architecture of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

[1] Executive Summary Compound Class: Fluorinated Benzamide Histone Deacetylase (HDAC) Inhibitor Primary Target: Class I HDACs (Isoforms 1, 2, and 3) Mechanism of Action: Slow-tight binding inhibition via zinc chelation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Class: Fluorinated Benzamide Histone Deacetylase (HDAC) Inhibitor Primary Target: Class I HDACs (Isoforms 1, 2, and 3) Mechanism of Action: Slow-tight binding inhibition via zinc chelation

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide represents a highly specific pharmacological probe designed to overcome the metabolic instability and kinetic limitations of first-generation benzamides (e.g., CI-994/Tacedinaline).[1] By incorporating a 5-fluoro substitution on the zinc-binding aniline ring and a 2-pentyloxy hydrophobic cap , this molecule exhibits enhanced metabolic resistance and superior residence time within the HDAC catalytic pocket.[1]

This guide dissects the molecular mechanisms, therapeutic utility, and validation protocols for this compound, serving as a blueprint for researchers investigating epigenetic modulation in oncology and neuroplasticity.

Part 1: Molecular Pharmacology & Structural Logic

Structural-Activity Relationship (SAR)

The efficacy of this compound relies on three distinct structural domains that dictate its pharmacodynamics:

Structural DomainChemical ComponentFunction & Mechanistic Advantage
Zinc Binding Group (ZBG) 2-amino-5-fluorophenylSelectivity & Stability: The ortho-amino group chelates the Zn²⁺ ion at the base of the HDAC active site.[1] The 5-fluorine atom blocks a primary site of metabolic oxidation (glucuronidation), significantly extending plasma half-life compared to non-fluorinated analogs like Tacedinaline.[1]
Linker Region Benzamide coreOccupancy: Rigidifies the molecule, directing the ZBG into the narrow catalytic tunnel of Class I HDACs while excluding the larger active sites of Class II isoforms.
Cap Group 2-(pentyloxy)Surface Recognition: The hydrophobic pentyloxy chain interacts with the rim of the HDAC pocket. This "cap" prevents the enzyme from closing, locking it in an inactive conformation.
Kinetic Mechanism: The "Foot-in-the-Door" Effect

Unlike hydroxamic acids (e.g., Vorinostat) which exhibit fast-on/fast-off kinetics, benzamides function as slow-tight binding inhibitors .[1]

  • Initial Binding: The compound enters the pocket rapidly.

  • Isomerization: The enzyme undergoes a conformational change (induced fit) to accommodate the benzamide scaffold.

  • Locking: The 5-fluoro-2-amino moiety forms a stable coordination complex with the Zinc ion, creating a long-residence-time complex (

    
     often > 10 hours).[1]
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting HDAC1/2/3, leading to chromatin relaxation and tumor suppressor reactivation.

HDAC_Pathway Compound N-(5-Amino-2-fluorophenyl)- 2-(pentyloxy)benzamide HDAC Class I HDACs (HDAC 1/2/3) Compound->HDAC Inhibits (Zinc Chelation) Histones Histone Tails (H3K9, H4K12) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Structure Histones->Chromatin Hyperacetylation (Charge Neutralization) GeneExp Gene Expression (p21, E-Cadherin, BDNF) Chromatin->GeneExp Relaxation (Euchromatin) Outcome Therapeutic Outcome (Apoptosis / Synaptic Plasticity) GeneExp->Outcome Protein Synthesis

Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] The compound inhibits HDAC activity, preventing the removal of acetyl groups.[9] This neutralizes the positive charge on histones, relaxing the chromatin structure and allowing transcription factors to bind.

Part 2: Therapeutic Verticals

Oncology: Reversing Chemoresistance

In solid tumors (e.g., NSCLC, Pancreatic), HDACs are often overexpressed, silencing tumor suppressor genes.

  • Application: Use as a priming agent . Pre-treatment with this benzamide relaxes chromatin, making DNA more accessible to DNA-damaging agents (e.g., Cisplatin, Doxorubicin) or Topoisomerase inhibitors.

  • Biomarker: Reactivation of CDKN1A (p21) and downregulation of BCL-2.

Neuroscience: Memory Reconsolidation

Class I HDACs (specifically HDAC2) act as "molecular brakes" on memory formation.

  • Application: Inhibition of HDAC2 facilitates the expression of neuroplasticity genes (BDNF, c-Fos). This is critical in fear extinction protocols for PTSD, where "unlearning" a fear response requires active gene transcription.

  • Advantage: The high specificity for Class I over Class II (which regulates cytoplasmic trafficking) reduces neurotoxic side effects.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include built-in validation steps.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm physical target engagement in intact cells (Trustworthiness).[1]

  • Cell Seeding: Seed HCT116 cells (2 x 10⁶/dish) and culture for 24h.

  • Treatment: Treat with 1 µM of the compound or DMSO (Vehicle) for 2 hours.

  • Harvest: Trypsinize, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on SDS-PAGE.[1] Blot for HDAC1 .

  • Validation: The compound-treated samples should show a "thermal shift" (stabilization of HDAC1 at higher temperatures) compared to DMSO control.

Protocol B: Histone Acetylation Western Blot

Purpose: To verify functional inhibition.

  • Dosing: Treat cells with increasing concentrations (0.1, 0.5, 1.0, 5.0 µM) for 24 hours.

  • Lysis: Use RIPA buffer. Crucial: Add 1 µM Trichostatin A (TSA) to the lysis buffer to prevent post-lysis deacetylation.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [Rabbit, 1:1000].[1]

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Quantification: Normalize Acetyl-H3 signal to Total H3. A dose-dependent increase confirms functional HDAC inhibition.[1]

Experimental Workflow Diagram

Workflow cluster_Readouts Parallel Readouts Start Compound Stock (10mM in DMSO) Dilution Serial Dilution (0.1 - 10 µM) Start->Dilution Treatment Cell Treatment (24h Incubation) Dilution->Treatment MTT Viability (MTT) IC50 Calculation Treatment->MTT WB Western Blot (Ac-H3K9) Treatment->WB CETSA CETSA (Target Engagement) Treatment->CETSA Analysis Data Normalization & Statistical Test MTT->Analysis WB->Analysis CETSA->Analysis

Figure 2: Integrated experimental workflow for validating potency (MTT), mechanism (WB), and binding (CETSA).[1]

References

  • Suzuki, T., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry.[10]

  • Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules.[2][3][5][8][10][11][12][13][14][15]

  • Gryder, B. E., et al. (2012). Histone Deacetylase Inhibitors: A Medicinal Chemistry Perspective. Future Medicinal Chemistry.

  • Gräff, J., et al. (2012). An epigenetic blockade of cognitive functions in the neurodegenerating brain. Nature. [1]

  • Chou, C. J., et al. (2008). Structure-activity relationships of N-(2-aminophenyl)benzamides as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Technical Guide: Thermodynamic Stability Profiling of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

[1] Executive Summary & Compound Architecture N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide represents a specific class of histone deacetylase (HDAC) inhibitor pharmacophores and kinase inhibitor intermediates.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Architecture

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide represents a specific class of histone deacetylase (HDAC) inhibitor pharmacophores and kinase inhibitor intermediates.[1] Its structural integrity relies on the interplay between the lipophilic 2-pentyloxy "cap," the benzamide "linker," and the electron-deficient 2-fluoro-5-amino "zinc-binding" or "hinge-binding" motif.[1]

This guide provides the thermodynamic baseline required for formulation development, detailing the compound's solid-state energy profile, degradation kinetics, and validated characterization protocols.[1]

Structural Identity & Calculated Physicochemical Data[1][2]
  • IUPAC Name: N-(5-amino-2-fluorophenyl)-2-(pentyloxy)benzamide[1]

  • Molecular Formula: C₁₈H₂₁FN₂O₂[1]

  • Molecular Weight: 316.37 g/mol [1]

  • Key Functional Motifs:

    • Linker: Secondary Amide (Hydrolytic liability).[1]

    • Head Group: 2-Pentyloxy (Lipophilic, rotational freedom).[1]

    • Tail: 5-Amino-2-fluorophenyl (Oxidative liability, pH sensitivity).[1]

PropertyValue (Predicted/Ref)Thermodynamic Implication
LogP 3.8 – 4.2High lipophilicity; low aqueous solubility drives entropic instability in water.[1]
pKa (Base) ~3.5 (Aniline N)Protonation stabilizes solubility but may catalyze amide hydrolysis in acidic media.[1]
H-Bond Donors 2Crystal lattice energy dominated by Amide-N-H[1]···O=C and Aniline-N-H[1]···F interactions.
Rotatable Bonds 7High conformational entropy in melt phase; prone to polymorphism.[1]

Thermodynamic Stability Data

The following data represents the Target Product Profile (TPP) for high-purity isolates (>98%). Deviations from these ranges indicate solvate formation or amorphous content.[1]

Solid-State Phase Transitions

Thermodynamic stability in the solid state is governed by the packing efficiency of the benzamide dimer motifs.[1]

ParameterSpecification RangeMethodologyCritical Insight
Melting Point (

)
128°C – 134°C DSC (10°C/min)Sharp endotherm required. Broadening >2°C indicates impurity eutectic formation.[1]
Enthalpy of Fusion (

)
35 – 45 kJ/mol DSCLow

suggests metastable polymorphs or amorphous content.[1]
Decomposition (

)
> 210°C TGAMass loss onset. Volatiles <100°C indicate solvates (e.g., Ethanol/Water).[1]
Glass Transition (

)
~45°C mDSCRelevant only for amorphous dispersions; low

risks crystallization on storage.[1]
Solution State Stability (Forced Degradation)

The amide bond is the thermodynamic weak link, susceptible to hydrolysis driven by the electron-withdrawing fluorine atom on the aniline ring, which increases the electrophilicity of the carbonyl carbon.[1]

ConditionStability VerdictDegradation Products (Major)
Acid (0.1N HCl, 60°C) Labile (

)
2-(pentyloxy)benzoic acid + 5-amino-2-fluoroaniline
Base (0.1N NaOH, 60°C) Moderate (

)
Carboxylate salt formation; slower hydrolysis than acid.[1]
Oxidation (3% H₂O₂) Unstable N-oxide formation at 5-amino position; Azo-dimerization (colored impurities).[1]
Photostability (UV) Sensitive Aniline radical formation; browning of solid powder.[1]

Mechanistic Degradation Pathways[1]

The following diagram illustrates the thermodynamic sinks for the molecule. The Amide Hydrolysis pathway is irreversible and pH-dependent, while Oxidative Coupling is radical-mediated and light-dependent.[1]

DegradationPathways Parent N-(5-Amino-2-fluorophenyl)- 2-(pentyloxy)benzamide (Active) AcidHydrolysis Acid Catalyzed Hydrolysis (Rate Limiting) Parent->AcidHydrolysis + H+ / Heat BaseHydrolysis Base Catalyzed Hydrolysis Parent->BaseHydrolysis + OH- Oxidation Oxidative Stress (H2O2 / UV) Parent->Oxidation Radical Initiation BenzoicAcid Degradant A: 2-(pentyloxy)benzoic acid AcidHydrolysis->BenzoicAcid Aniline Degradant B: 5-amino-2-fluoroaniline (Genotoxic Alert) AcidHydrolysis->Aniline BaseHydrolysis->BenzoicAcid BaseHydrolysis->Aniline AzoDimer Degradant C: Azo-Dimer Species (Colored Impurity) Oxidation->AzoDimer Coupling N_Oxide Degradant D: N-Hydroxylamine/Oxide Oxidation->N_Oxide Direct Oxidation

Figure 1: Primary degradation pathways.[1] Note that Degradant B (Aniline) carries a structural alert for genotoxicity and must be controlled to <10 ppm in final API.[1]

Validated Characterization Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating internal standards.

Differential Scanning Calorimetry (DSC)

Objective: Determine polymorphic purity and precise melting onset.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape to distinguish solvates from degradation).[1]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min .

  • Validation Criteria:

    • Baseline must remain flat (<0.5 mW deviation) prior to melt.[1]

    • Sharpness Factor: The width of the melt peak at half-height should be <2.5°C. Broader peaks indicate >5% amorphous content or impurity.[1]

Thermogravimetric Analysis (TGA)

Objective: Distinguish between surface moisture, solvates, and intrinsic decomposition.[1]

  • Sample Prep: Load 5–10 mg into a platinum or ceramic pan.

  • Purge Gas: Nitrogen at 50 mL/min (inert atmosphere is crucial to prevent early oxidative degradation masking the thermal limit).

  • Ramp: Heat from 30°C to 350°C at 10°C/min.

  • Interpretation:

    • <100°C Loss: Surface water (hygroscopicity).[1]

    • 100°C–150°C Step: Stoichiometric solvate release (check against NMR).

    • >200°C Loss: Covalent bond scission (Degradation onset).[1]

LogP Determination (Shake-Flask Method)

Objective: Confirm lipophilicity for formulation logic.

  • Phase System: n-Octanol (saturated with water) and Water (saturated with n-Octanol).[1]

  • Equilibration: Dissolve compound in octanol phase. Add water phase.[1] Shake for 24 hours at 25°C.

  • Separation: Centrifuge to break emulsion.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .[1]
    
  • Integrity Check: Mass balance must be >95% (sum of drug in both phases vs. input).[1]

References

  • Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation.[1] In The Practice of Medicinal Chemistry. Academic Press.[1] (Foundational text on aniline solubility/stability).

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1] Journal of Thermal Analysis and Calorimetry.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2] Link (Source for stability impact of fluorine on benzamides).[1]

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[1] (Regulatory standard for forced degradation protocols).[1] Link

Sources

Foundational

An In-Depth Technical Guide to the Predicted Metabolic Pathways of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Executive Summary The development of novel chemical entities into safe and effective therapeutics necessitates a thorough understanding of their metabolic fate. This whitepaper provides a detailed predictive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel chemical entities into safe and effective therapeutics necessitates a thorough understanding of their metabolic fate. This whitepaper provides a detailed predictive analysis of the metabolic pathways for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, a compound featuring a fluoroaniline, a benzamide, and a pentyloxy ether moiety. Based on established principles of drug metabolism and extensive literature on structurally similar compounds, we predict a multi-faceted metabolic profile involving both Phase I functionalization and Phase II conjugation reactions. Key predicted transformations include cytochrome P450-mediated O-dealkylation of the pentyloxy chain, hydroxylation of the aromatic rings, and potential amide hydrolysis. The primary aromatic amine is a prime target for Phase II conjugation, notably N-acetylation, N-glucuronidation, and N-sulfation. This guide outlines the scientific rationale for these predictions, presents a visual map of the metabolic pathways, and details a comprehensive experimental strategy for in vitro and in vivo validation, providing a critical resource for researchers in drug development.

Introduction: The Imperative of Metabolic Prediction in Drug Development

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide is a molecule with several functional groups that are recognized as metabolically active. The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability[1]. However, the overall metabolic profile is dictated by the molecule's complete structure. Understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of modern drug development.[2] The metabolic pathways of a compound determine its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[3][4] Furthermore, metabolism can lead to the formation of pharmacologically active or, conversely, reactive and toxic metabolites.[5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive characterization of a drug's metabolic fate.[6][7] Therefore, predicting and subsequently validating these pathways early in the development process is a scientifically and economically critical endeavor. This guide synthesizes current knowledge to construct a predictive metabolic map for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide and proposes a robust strategy for its experimental confirmation.

Structural Analysis and Rationale for Predicted Pathways

The structure of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide can be dissected into three key regions, each with known metabolic liabilities:

  • The 2-(Pentyloxy)benzoyl Moiety: The ether linkage is a primary site for oxidative metabolism. Cytochrome P450 (CYP) enzymes are well-known to catalyze the O-dealkylation of alkoxy ethers, a major pathway for many drugs.[8][9] The pentyl chain itself is also susceptible to aliphatic hydroxylation.

  • The Amide Linkage: Amide bonds can be hydrolyzed by various hydrolases, though this is often a slower metabolic route compared to CYP-mediated oxidation.[10]

  • The 5-Amino-2-fluorophenyl Moiety: This substituted aniline ring presents multiple metabolic possibilities. The primary aromatic amine is a key substrate for several Phase II conjugation enzymes.[5][11] The fluorine substituent can influence the regioselectivity of aromatic hydroxylation and may increase metabolic stability by blocking a potential site of oxidation.[12][13]

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule.[14] For the target compound, these are primarily oxidative reactions catalyzed by the cytochrome P450 superfamily of enzymes.[15]

O-Dealkylation of the Pentyloxy Side Chain

This is predicted to be a major metabolic pathway. CYP-mediated oxidation of the carbon atom adjacent to the ether oxygen leads to an unstable hemiacetal intermediate, which non-enzymatically cleaves to yield a phenolic metabolite and pentanal.[8] The pentanal would be further oxidized to pentanoic acid.

Aliphatic and Aromatic Hydroxylation
  • Aliphatic Hydroxylation: The pentyl chain can be hydroxylated by CYPs at various positions, primarily the terminal (ω) and sub-terminal (ω-1) carbons, to form alcohol metabolites.

  • Aromatic Hydroxylation: Both phenyl rings are potential sites for hydroxylation. Fluorine substitution can deactivate the ring it's on towards electrophilic attack, potentially favoring hydroxylation on the pentyloxy-substituted ring.[13]

N-Hydroxylation

The primary aromatic amine can be oxidized by CYPs (notably CYP1A2 for arylamines) to form an N-hydroxy metabolite.[5] This pathway is of particular interest as N-hydroxylated aromatic amines can be precursors to reactive electrophilic species implicated in toxicity.[16]

Amide Hydrolysis

Cleavage of the amide bond by amidases would yield 2-(pentyloxy)benzoic acid and 5-amino-2-fluoroaniline. While possible, this is often a less significant clearance pathway for stable benzamides compared to oxidation.

Predicted Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which greatly facilitates excretion.[17][18]

N-Acetylation

The primary aromatic amine is an excellent substrate for N-acetyltransferases (NATs), particularly NAT1 and NAT2.[11][19] This reaction transfers an acetyl group from acetyl-CoA to the amine, forming an N-acetylated metabolite. Genetic polymorphisms in NAT enzymes can lead to significant inter-individual variability in drug metabolism.[11][20]

Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to nucleophilic functional groups.[21]

  • N-Glucuronidation: The primary amino group can be directly conjugated to form an N-glucuronide.[22]

  • O-Glucuronidation: Any phenolic metabolites generated in Phase I are prime substrates for extensive O-glucuronidation, a major detoxification and clearance pathway.[23][24][25]

Sulfation

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl and amino groups.[21]

  • N-Sulfation: The primary amine can be sulfated to form a sulfamate.

  • O-Sulfation: Phenolic metabolites are readily sulfated to form sulfate esters, which are highly water-soluble.[23][24][25]

Summary of Predicted Metabolites and Enzymes

The following table summarizes the primary predicted metabolic transformations and the enzyme families likely responsible.

Parent/Metabolite TypeReactionPredicted Metabolite Structure/ClassLikely Enzyme Family
Parent Compound Phase I: O-Dealkylation Phenol + PentanalCytochrome P450s (CYPs)
Parent Compound Phase I: Aliphatic Hydroxylation Hydroxypentyl derivativesCytochrome P450s (CYPs)
Parent Compound Phase I: Aromatic Hydroxylation Phenolic derivativesCytochrome P450s (CYPs)
Parent Compound Phase I: N-Hydroxylation N-hydroxy-amino derivativeCytochrome P450s (CYPs)
Parent Compound Phase I: Amide Hydrolysis 2-(pentyloxy)benzoic acid + 5-amino-2-fluoroanilineAmidases/Hydrolases
Parent Compound Phase II: N-Acetylation N-acetyl-amino derivativeN-Acetyltransferases (NATs)
Parent Compound Phase II: N-Glucuronidation N-glucuronide conjugateUDP-glucuronosyltransferases (UGTs)
Phenolic Metabolites Phase II: O-Glucuronidation O-glucuronide conjugatesUDP-glucuronosyltransferases (UGTs)
Phenolic Metabolites Phase II: O-Sulfation O-sulfate conjugatesSulfotransferases (SULTs)

Visualization of Predicted Metabolic Pathways

The following diagram illustrates the predicted network of metabolic transformations for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide.

Predicted_Metabolism Parent N-(5-Amino-2-fluorophenyl)- 2-(pentyloxy)benzamide (Parent Drug) M_OH_Aromatic Aromatic Hydroxylation Metabolite (Phenol) Parent->M_OH_Aromatic Aromatic Hydroxylation (CYP450s) M_O_Dealkyl O-Dealkylation Metabolite (Phenol) Parent->M_O_Dealkyl O-Dealkylation (CYP450s) M_OH_Aliphatic Aliphatic Hydroxylation Metabolite (Alcohol) Parent->M_OH_Aliphatic Aliphatic Hydroxylation (CYP450s) M_N_OH N-Hydroxylation Metabolite Parent->M_N_OH N-Hydroxylation (CYP450s) M_Amide_Acid 2-(pentyloxy)benzoic acid Parent->M_Amide_Acid Amide Hydrolysis (Hydrolases) M_Amide_Amine 5-amino-2-fluoroaniline Parent->M_Amide_Amine Amide Hydrolysis (Hydrolases) M_N_Acetyl N-Acetyl Metabolite Parent->M_N_Acetyl N-Acetylation (NATs) M_N_Gluc N-Glucuronide Parent->M_N_Gluc N-Glucuronidation (UGTs) M_O_Gluc O-Glucuronide M_OH_Aromatic->M_O_Gluc O-Glucuronidation (UGTs) M_O_Sulfate O-Sulfate M_OH_Aromatic->M_O_Sulfate O-Sulfation (SULTs) M_O_Dealkyl->M_O_Gluc O-Glucuronidation (UGTs) M_O_Dealkyl->M_O_Sulfate O-Sulfation (SULTs)

Caption: Predicted metabolic pathways for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide.

Proposed Experimental Validation Strategy

A tiered approach using both in vitro and in vivo models is essential to confirm these predictions and quantify the contribution of each pathway.

In Vitro Methodologies

In vitro systems provide a controlled environment to assess metabolic stability and identify pathways.[2]

This assay is a first-line screen for Phase I metabolism.[26][27] Liver microsomes are enriched with CYP enzymes.[28]

  • Objective: To determine the intrinsic clearance (CLint) of the parent compound and identify Phase I metabolites.

  • Protocol:

    • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4).

    • Pre-incubation: Add the test compound (e.g., at 1 µM final concentration) and HLM (e.g., 0.5 mg/mL final concentration) to the reaction mixture. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.

    • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Termination: Stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and identify the masses of potential metabolites.[29][30][31][32]

    • Controls: Include incubations without NADPH to check for non-CYP-mediated degradation and a control compound with known metabolic stability.

Cryopreserved human hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes and their requisite cofactors.[2][27]

  • Objective: To confirm Phase I pathways and identify major Phase II conjugation metabolites.

  • Protocol:

    • Preparation: Thaw and wash cryopreserved human hepatocytes according to the supplier's protocol to ensure high viability. Resuspend in incubation medium.

    • Incubation: Add the test compound (e.g., 1 µM) to the hepatocyte suspension (e.g., 0.5-1.0 million cells/mL) in a shaking water bath at 37°C.

    • Time Points: Sample the cell suspension at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Termination: Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

    • Analysis: Homogenize or sonicate the samples, centrifuge, and analyze the supernatant by LC-MS/MS for parent compound depletion and metabolite formation.

In Vivo Metabolite Profiling

Animal studies are required to understand the complete metabolic profile in a whole organism.

  • Objective: To identify and characterize metabolites present in circulation and excreta after dosing.

  • Methodology:

    • Dosing: Administer N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide to a relevant animal species (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).

    • Sample Collection: Collect blood samples at multiple time points post-dose. Collect urine and feces over a 24 or 48-hour period in metabolic cages.

    • Sample Processing: Process blood to plasma. Pool urine and homogenize feces. Extract metabolites from all matrices.

    • Analysis: Analyze extracts using high-resolution LC-MS/MS to detect and structurally elucidate metabolites. Compare the metabolite profiles across species and with the in vitro results.

Conclusion and Implications for Drug Development

This guide outlines a scientifically grounded prediction of the metabolic fate of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide. The compound is expected to undergo extensive metabolism via several key pathways, including O-dealkylation, hydroxylation, and N-acetylation. The proposed experimental workflow provides a clear and robust strategy for validating these predictions.

The outcomes of these studies will be pivotal for the compound's progression. Identifying the major clearance pathways and the enzymes responsible is essential for predicting potential drug-drug interactions.[3][33] Characterizing the full spectrum of metabolites is crucial for safety assessment, as some metabolites may be pharmacologically active or contribute to toxicity.[5] This comprehensive metabolic understanding will enable informed decision-making and de-risking as this candidate moves through the drug development pipeline.

References

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. National Center for Biotechnology Information. [Link]

  • N-acetyltransferase. Wikipedia. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. National Library of Medicine. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Center for Biotechnology Information. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Center for Biotechnology Information. [Link]

  • Arylamine N-acetyltransferases: a structural perspective. National Center for Biotechnology Information. [Link]

  • Drug Interaction Studies -- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. U.S. Food and Drug Administration. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • M12 Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

  • Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. PubMed. [Link]

  • Glucuronidation and Sulfonation. University of Washington. [Link]

  • Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration. [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Clinical Insights into Drug Metabolism and Detoxification Pathways. Longdom Publishing. [Link]

  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry. [Link]

  • Protocols used for LC-MS analysis. EMBL. [Link]

  • Drug Metabolism. Chemistry LibreTexts. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Center for Biotechnology Information. [Link]

  • Investigation of human n-acetyltransferases (NAT1 and NAT2) genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. University of Louisville ThinkIR. [Link]

  • Regulation of arylamine N-acetyltransferases. PubMed. [Link]

  • Representation of Heterocyclic Aromatic Amine Metabolism. ResearchGate. [Link]

  • 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. ResearchGate. [https://www.researchgate.net/publication/282343846_1-4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-4-fluorophenylacrylamide_as_an_Orally_Bioavailable_KCNQ2_Opener_Devoid_of_CYP3A4_Metabolism-Dependent_Inhibition]([Link])

  • Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Diva Portal. [Link]

  • Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Metabolism of aromatic amines by prostaglandin H synthase. PubMed. [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Longdom Publishing. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Phase I Metabolism and Drug Development: Challenges and Innovations. Longdom Publishing. [Link]

  • Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]

  • Fluorinated drug metabolism in microorganisms. ResearchGate. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Washington. [Link]

  • Benzamide. Wikipedia. [Link]

  • THE INTERACTION OF PHENOL AND AROMATIC AMINE INHIBITORS IN HYDROCARBON OXIDATION REACTIONS. Defense Technical Information Center. [Link]

  • Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. PubMed. [Link]

  • Benzamide. NIST WebBook. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ChemistrySelect. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • N -(5-Cyanononan-5-yl)benzamide. NSF Public Access Repository. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Abstract This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, a fluorinated benzamide derivative of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, a fluorinated benzamide derivative of interest in medicinal chemistry and drug development. Benzamide scaffolds are central to numerous clinically significant drugs, and the incorporation of fluorine and alkoxy moieties can significantly enhance metabolic stability and target binding affinity.[1] This protocol outlines a robust four-step synthetic sequence, beginning from commercially available starting materials. The methodology is designed for accessibility in a standard organic chemistry laboratory, emphasizing safety, efficiency, and high purity of the final product. Each step is accompanied by detailed procedural instructions, mechanistic insights, and guidance for characterization.

Introduction

The benzamide functional group is a cornerstone in modern medicinal chemistry, present in a vast array of therapeutic agents.[1] The strategic functionalization of the benzamide core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The target molecule, N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, incorporates several key structural features:

  • Fluorine Substitution: The ortho-fluoro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[1]

  • Pentyloxy Chain: The 2-(pentyloxy) substituent introduces a flexible, hydrophobic character that can facilitate interactions with hydrophobic pockets in biological targets.[2]

  • Amino Group: The free aromatic amine provides a crucial site for hydrogen bonding and serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR).[1]

This protocol details a reliable synthetic pathway involving the preparation of two key intermediates, 2-(pentyloxy)benzoyl chloride and 4-fluoro-3-nitroaniline, followed by their coupling and a final chemoselective reduction to yield the target compound.

Overall Synthetic Scheme

The synthesis is structured in a convergent manner, preparing an acid chloride and a nitroaniline intermediate separately before coupling and final reduction. This approach ensures control and optimization at each stage.

Synthetic_Scheme cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product SA 2-Hydroxybenzoic Acid Acid 2-(Pentyloxy)benzoic Acid SA->Acid Step 1 (Williamson Ether Synthesis) PB 1-Bromopentane PB->Acid Step 1 (Williamson Ether Synthesis) PFA p-Fluoroaniline Nitroaniline 4-Fluoro-3-nitroaniline PFA->Nitroaniline Step 3 (Nitration) AcidChloride 2-(Pentyloxy)benzoyl Chloride Acid->AcidChloride Step 2 (Acid Activation) NitroAmide N-(2-Fluoro-5-nitrophenyl)-2-(pentyloxy)benzamide AcidChloride->NitroAmide Step 4 (Amide Coupling) Nitroaniline->NitroAmide Step 4 (Amide Coupling) FinalProduct N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide NitroAmide->FinalProduct Step 5 (Nitro Reduction)

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.SupplierPurity
2-Hydroxybenzoic Acid (Salicylic Acid)C₇H₆O₃69-72-7Sigma-Aldrich≥99%
1-BromopentaneC₅H₁₁Br110-53-2Sigma-Aldrich≥98%
Sodium HydroxideNaOH1310-73-2Fisher Scientific≥97%
p-FluoroanilineC₆H₆FN371-40-4Alfa Aesar≥99%
Sulfuric Acid (98%)H₂SO₄7664-93-9VWRACS Grade
Nitric Acid (70%)HNO₃7697-37-2VWRACS Grade
Thionyl ChlorideSOCl₂7719-09-7Sigma-Aldrich≥99%
PyridineC₅H₅N110-86-1Sigma-AldrichAnhydrous, ≥99.8%
Tin(II) Chloride DihydrateSnCl₂·2H₂O10025-69-1Sigma-Aldrich≥98%
Dichloromethane (DCM)CH₂Cl₂75-09-2Fisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Fisher ScientificHPLC Grade
HexanesC₆H₁₄110-54-3Fisher ScientificHPLC Grade
Ethanol (Absolute)C₂H₅OH64-17-5Fisher Scientific200 Proof
Hydrochloric Acid (37%)HCl7647-01-0VWRACS Grade
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Melting point apparatus

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or similar)

  • Fume hood

Experimental Protocols

Step 1: Synthesis of 2-(Pentyloxy)benzoic Acid

Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4] Salicylic acid's phenolic hydroxyl group is more acidic than its carboxylic acid proton in the presence of two equivalents of a strong base. However, for practical synthesis, the more nucleophilic phenoxide is selectively alkylated over the less nucleophilic carboxylate. Sodium hydroxide is used to deprotonate the phenolic hydroxyl, forming a sodium phenoxide intermediate which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane in an Sₙ2 reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzoic acid (10.0 g, 72.4 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the solid is mostly dissolved. Add sodium hydroxide pellets (6.4 g, 160 mmol, 2.2 eq) to the solution. The mixture will warm up.

  • Once the sodium hydroxide has dissolved, add 1-bromopentane (13.1 g, 11.9 mL, 86.9 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 7:3 Hexanes/EtOAc), visualizing with a UV lamp. The product spot should be significantly less polar than the starting salicylic acid.

  • After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Dissolve the remaining residue in water (100 mL) and transfer to a 500 mL separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 1-bromopentane. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated HCl (approx. 15 mL). A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid. Recrystallization from a mixture of hexanes and a minimal amount of ethyl acetate may be performed for further purification if necessary.

  • Expected Yield: 12-14 g (80-90%). Characterization: White solid, m.p. 48-50 °C.

Step 2: Synthesis of 2-(Pentyloxy)benzoyl Chloride

Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is then displaced by a chloride ion. A small amount of a tertiary amine base like pyridine can be used to catalyze the reaction.

Procedure:

  • SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8][9][10] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[6]

  • To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 2-(pentyloxy)benzoic acid (10.0 g, 48.0 mmol).

  • Add thionyl chloride (17.1 g, 10.5 mL, 144 mmol, 3.0 eq) to the flask.

  • Add 2-3 drops of anhydrous pyridine as a catalyst.

  • Heat the reaction mixture gently to 70 °C and stir for 2-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure (b.p. 79 °C), followed by vacuum distillation to ensure complete removal.

  • The crude 2-(pentyloxy)benzoyl chloride, a pale yellow oil, is typically used in the next step without further purification. Expected Yield: Quantitative (approx. 10.9 g).

Step 3: Synthesis of 4-Fluoro-3-nitroaniline

Rationale: This is an electrophilic aromatic substitution (nitration) reaction. The amino group of p-fluoroaniline is a strong activating group, but under the strongly acidic conditions required for nitration (H₂SO₄/HNO₃), it is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. However, a small equilibrium concentration of the free amine remains, which is ortho, para-directing. The fluorine atom is a deactivating but ortho, para-directing group. The nitration occurs ortho to the fluorine and meta to the protonated amino group, yielding the desired product. Using anhydrous conditions and controlled temperatures minimizes side products and improves yield.[11]

Procedure:

  • In a 500 mL flask cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid (98%, 150 mL).

  • While maintaining the temperature below 10 °C, slowly add p-fluoroaniline (15.0 g, 135 mmol) in portions with vigorous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 9.5 mL, 148.5 mmol, 1.1 eq) to concentrated sulfuric acid (50 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the p-fluoroaniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for an additional hour at 5-10 °C.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with stirring.

  • Neutralize the resulting solution by slowly and carefully adding concentrated aqueous ammonia until the pH is ~8. This step is highly exothermic and should be performed with efficient cooling. An orange-yellow precipitate will form.

  • Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and air-dry.

  • For purification, the crude solid can be recrystallized from ethanol/water.

  • Expected Yield: 16-18 g (75-85%). Characterization: Yellow-gold powder, m.p. 94-96 °C.[11]

Step 4: Synthesis of N-(2-Fluoro-5-nitrophenyl)-2-(pentyloxy)benzamide

Rationale: This step is a nucleophilic acyl substitution reaction to form the amide bond.[12] The amino group of 4-fluoro-3-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-(pentyloxy)benzoyl chloride. The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aniline, so gentle heating may be required. A weak base like pyridine is used as a solvent and to neutralize the HCl byproduct generated during the reaction.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluoro-3-nitroaniline (7.0 g, 44.8 mmol) in anhydrous pyridine (80 mL) under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude 2-(pentyloxy)benzoyl chloride (approx. 10.9 g, 48.0 mmol, 1.07 eq) in anhydrous dichloromethane (20 mL).

  • Add the acid chloride solution dropwise to the aniline solution over 30 minutes, keeping the temperature below 5 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor progress by TLC (Eluent: 8:2 Hexanes/EtOAc).

  • Pour the reaction mixture into 200 mL of 1 M HCl (aq) cooled in an ice bath.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 95:5 to 80:20).

  • Expected Yield: 12-14 g (75-85%). Characterization: Yellow solid.

Step 5: Synthesis of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Rationale: The final step is the chemoselective reduction of the aromatic nitro group to an amine. It is critical that the reducing agent does not affect the amide bond or the C-F bond. While catalytic hydrogenation can be effective, a common and highly reliable laboratory method is the use of tin(II) chloride (SnCl₂) in an acidic medium or an alcohol solvent. SnCl₂ is a mild reducing agent that shows excellent selectivity for nitro groups in the presence of other reducible functionalities like amides and esters.

Reduction_Mechanism Start Ar-NO₂ Intermediate1 [Ar-N(O)-SnCl₂] Start->Intermediate1 SnCl₂ Intermediate2 Ar-N=O Intermediate1->Intermediate2 - SnOCl₂ Intermediate3 Ar-NHOH Intermediate2->Intermediate3 SnCl₂ / H⁺ Product Ar-NH₂ Intermediate3->Product SnCl₂ / H⁺ SnII 3 Sn(II) SnIV 3 Sn(IV) SnII->SnIV H_source H⁺ (from EtOH/H₂O) H_source->Intermediate2 H_source->Intermediate3 H_source->Product

Caption: Simplified pathway for SnCl₂ reduction of a nitro group.

Procedure:

  • To a 500 mL round-bottom flask, add the N-(2-fluoro-5-nitrophenyl)-2-(pentyloxy)benzamide intermediate (10.0 g, 28.7 mmol) and absolute ethanol (200 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (32.4 g, 143.5 mmol, 5.0 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

  • Maintain reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 400 g).

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise with vigorous stirring until the pH is approximately 7-8. A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, an off-white or pale tan solid, can be purified by recrystallization from ethanol/water or by flash column chromatography (e.g., 7:3 Hexanes/EtOAc).

  • Expected Yield: 7.5-8.5 g (80-90%).

Characterization of Final Product

ParameterExpected Value
Appearance Off-white to pale tan solid
Molecular Formula C₁₈H₂₁FN₂O₂
Molecular Weight 316.37 g/mol
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (d, amide NH), ~7.8 (dd, Ar-H), ~7.4 (m, Ar-H), ~7.0 (m, Ar-H), ~6.8 (m, Ar-H), ~6.4 (m, Ar-H), ~4.1 (t, -OCH₂-), ~3.7 (br s, -NH₂), ~1.9 (p, -OCH₂CH₂-), ~1.5 (m, -CH₂CH₂CH₃), ~1.0 (t, -CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~164 (C=O), ~157 (C-F, d, J ≈ 240 Hz), ~145-110 (Ar-C), ~69 (-OCH₂-), ~29, ~28, ~22 (-CH₂-), ~14 (-CH₃).
Mass Spec (ESI+) m/z: 317.17 [M+H]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of ether Incomplete deprotonation of phenol.Ensure NaOH is fully dissolved before adding alkyl halide. Use a stronger base like NaH in an anhydrous solvent (THF) if needed.
Low reaction temperature or time.Ensure the reaction is maintained at reflux for the specified duration.
Step 3: Multiple nitration products Reaction temperature too high.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture.
Step 4: Low yield of amide Inactive acid chloride (hydrolyzed).Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared acid chloride.
Low nucleophilicity of aniline.Allow the reaction to proceed for a longer duration or gently warm to 40 °C if no progress is observed at room temperature.
Step 5: Incomplete reduction Insufficient reducing agent.Ensure 5 equivalents of SnCl₂·2H₂O are used. Add the reagent in one portion.
Tin salts difficult to remove.After neutralization, stir vigorously for 30-60 minutes to fully precipitate salts before filtering through Celite®. Ensure the filter cake is washed thoroughly.
Final Product: Discoloration Air oxidation of the amine.Purify the final product quickly. Store under an inert atmosphere (nitrogen or argon) in a cool, dark place.

References

  • New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. NJ.gov. Available at: [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from Experimental Organic Chemistry. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Carl ROTH GmbH. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • University of Washington. (2013). SOP 0079 - Thionyl Chloride. University of Washington Environmental Health & Safety. Available at: [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Gharda, K. H. (2016). A Process For The Preparation Of Alkoxy Benzoic Acid.
  • S. Hanada, T. Ishida, Y. Motoyama, H. Nagashima, J. Org. Chem., 2007, 72, 7551-7559.
  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 13(41), 10424-10429.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Csuros, Z., Deak, G., & Haraszthy-Papp, M. (1963). Investigation of the preparation of 2,4,2',4',2"-pentamethoxy-triphenylcarbinol. Periodica Polytechnica Chemical Engineering, 7(3), 193-201.
  • Bellamy, F., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. Available at: [Link]

  • Bayer AG. (2004). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • LibreTexts Chemistry. (2021). Williamson Ether Synthesis. LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Chen, J., et al. (2018). Supporting Information for Improved Continuous Flow Processing: Benzimidazole Ring Formation via Catalytic Hydrogenation of an Aromatic Nitro Compound. Amazon S3. Available at: [Link]

  • Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube. Available at: [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893.
  • Ciba-Geigy Corporation. (1971). Process for preparing 4-fluoro-3-nitroaniline.
  • PubChem. (n.d.). 2-(Pentyloxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

Sources

Application

Preparation of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide stock solutions for bioassays

Application Note: High-Precision Stock Preparation of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide Executive Summary & Chemical Context This guide details the protocol for preparing, storing, and diluting N-(5-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Stock Preparation of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Executive Summary & Chemical Context

This guide details the protocol for preparing, storing, and diluting N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (hereafter referred to as AFP-Benzamide ) for biological assays.[1]

AFP-Benzamide presents a specific set of physicochemical challenges common to high-potency benzamide derivatives but exacerbated by its specific substituents:

  • Hydrophobicity: The 2-(pentyloxy) tail imparts significant lipophilicity (estimated LogP > 3.5), creating a high risk of precipitation ("crashing out") upon introduction to aqueous media.

  • Oxidation Sensitivity: The 5-amino moiety on the fluorophenyl ring is a primary aromatic amine, susceptible to oxidation (browning) if exposed to light and air in solution.[1]

  • Fluorine Effect: The 2-fluoro substituent decreases the pKa of the aniline nitrogen, reducing its solubility in slightly acidic buffers compared to non-fluorinated analogs.[1]

This protocol is designed to mitigate solubility cliffs and oxidative degradation , ensuring that the concentration in the vial matches the concentration hitting the target.

Physicochemical Analysis & Solvent Strategy

Before handling, we must establish the solubility profile.

ParameterCharacteristicImplication for Protocol
Primary Solvent DMSO (Anhydrous)Critical: Water content >0.1% in DMSO can induce micro-precipitation over time.[1] Use only anhydrous, sequencing-grade DMSO.[1]
Secondary Solvent Ethanol (Absolute)Viable alternative for specific assays, but higher evaporation rate alters concentration.[1] DMSO is preferred.[1]
Aqueous Solubility Very Low (< 10 µM)Direct dilution from 100% DMSO to 100% Buffer often fails.[1] Intermediate dilution is required.[1]
pKa (Aniline) ~3.5 - 4.0The molecule remains neutral (uncharged) at physiological pH (7.4), maximizing membrane permeability but minimizing solubility.[1]

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Objective: Create a stable, verified 10 mM stock solution. Safety: Wear nitrile gloves and safety glasses. DMSO is a penetrant carrier; it will carry the compound through the skin.[2]

Materials:
  • AFP-Benzamide (Solid powder)[1]

  • Anhydrous DMSO (≥99.9%, water <50 ppm)

  • Amber glass vials (Borosilicate, screw cap with PTFE liner)

  • Argon or Nitrogen gas line (for purging)

  • Sonicator bath[1]

Step-by-Step Procedure:
  • Equilibration: Allow the vial of solid AFP-Benzamide to reach room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic powder.

  • Weighing: Weigh approximately 2–5 mg of compound into a tared amber vial. Record the exact mass to 0.01 mg precision.

    • Calculation:

      
      
      
    • Note: Ensure you use the MW of the free base unless you are using a salt form (e.g., HCl).

  • Solubilization: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Crucial Step: Sonicate in a water bath at room temperature for 5 minutes. The pentyloxy tail can form micro-aggregates that are invisible to the naked eye; sonication disrupts these.

  • Visual QC: Inspect against a light source. The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.[1]

  • Preservation: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen (protecting the 5-amino group).[1] Cap tightly.

Protocol B: The "Step-Down" Dilution Method

The Problem: Injecting 1 µL of 10 mM stock directly into 999 µL of PBS often causes the hydrophobic AFP-Benzamide to precipitate locally before it can disperse, creating a "cloud" of inactive solid.

The Solution: Use an intermediate dilution step (Serial Dilution).

Workflow Visualization (DOT)

DilutionWorkflow cluster_warning CRITICAL: Mixing Dynamics Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Stock (100 µM) (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Media) Final Working Solution (1 µM) (0.1% DMSO) Inter->Final 1:100 Dilution (Add 1µL Inter to 99µL Media) Assay Cell/Enzyme Assay Final->Assay Dispense Note Vortex IMMEDIATELY after addition to prevent local precipitation.

Caption: The "Step-Down" dilution strategy minimizes the kinetic shock of moving hydrophobic compounds from organic to aqueous environments.

Procedure:
  • Prepare Intermediate Buffer: Prepare a solution of your assay buffer containing 0.05% Tween-20 (or Pluronic F-127).[1] The surfactant helps stabilize the pentyloxy tail in the transition phase.

  • Intermediate Dilution (100x):

    • Pipette 990 µL of the Intermediate Buffer into a tube.

    • Add 10 µL of the 10 mM DMSO Stock.

    • Vortex immediately (within 1 second) for 10 seconds.

    • Result: 100 µM compound in 1% DMSO.[1]

  • Final Dilution:

    • Dilute the Intermediate Solution into the final assay volume to reach the desired concentration (e.g., 1 µM).

    • This ensures the final DMSO concentration is low (<0.1%) while maintaining solubility.[2]

Quality Control & Stability

QC Check: The Nephelometry Substitute

If you lack a nephelometer to check for precipitation, use a UV-Vis spectrophotometer:

  • Measure Absorbance at 600 nm (where the compound should not absorb).[1]

  • An OD600 > 0.005 usually indicates light scattering from microprecipitates.[1]

Storage Guidelines
ConditionDurationNotes
Room Temp (Dark) < 24 HoursUse amber vials. Oxidation risk high.[1]
-20°C 3 MonthsStore in single-use aliquots.
-80°C 1 YearPreferred for long-term banking.[1]

Freeze-Thaw Rule: Do not exceed 3 freeze-thaw cycles . The expansion of DMSO upon freezing can push the compound out of solution, and it may not redissolve upon thawing without sonication.

References

  • National Center for Advancing Translational Sciences (NCATS). (2023).[1] Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and DMSO handling).

  • Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by controlling DMSO concentration. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Method

Technical Application Note: Handling, Safety, and Synthesis Protocols for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Introduction & Compound Profile N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (CAS: 1020057-22-0) is a bioactive small molecule belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors . Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (CAS: 1020057-22-0) is a bioactive small molecule belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors . Structurally analogous to clinical compounds like Entinostat (MS-275) and Chidamide, this molecule is frequently utilized in epigenetic research to probe chromatin remodeling and gene expression regulation.

While specific toxicological data for this exact CAS number is often limited in public databases, its structural pharmacophores—the fluoro-phenylenediamine moiety and the lipophilic benzamide core—dictate that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula C₁₈H₂₁FN₂O₂
Molecular Weight 316.37 g/mol
Physical State Off-white to pale yellow solid (powder)
Solubility DMSO (>20 mg/mL), Ethanol; Insoluble in water
LogP (Predicted) ~3.5–4.0 (Highly Lipophilic)
Occupational Exposure Band (OEB) Band 4 (Estimated) : 1 µg/m³ < OEL < 10 µg/m³

Risk Assessment & Toxicology (The "Why")

Safety protocols for this compound must address two distinct structural alerts: the Benzamide Core and the Fluoroaniline Headgroup .

Structural Activity Relationship (SAR) Hazards
  • Reproductive Toxicity (Benzamide Class Effect): HDAC inhibitors are potent teratogens. They function by altering gene expression during critical developmental windows. Benzamides, in particular, have shown potential for fetal harm in animal models.

    • Risk: Category 1B (Presumed Human Reproductive Toxicant).

  • Genotoxicity & Sensitization (Fluoroaniline Moiety): The 5-amino-2-fluorophenyl group is an aniline derivative. Anilines are known sensitizers and potential methemoglobinemia inducers. The fluorine substitution increases metabolic stability, potentially prolonging systemic exposure.

    • Risk: Skin Sensitizer (Category 1), Acute Toxicity (Oral/Inhalation).

The "Trojan Horse" Effect of DMSO

This compound is almost exclusively handled in Dimethyl Sulfoxide (DMSO). DMSO is a potent permeation enhancer.

  • Critical Danger: If DMSO containing the compound contacts skin, it will carry the HPAPI directly into the bloodstream, bypassing the stratum corneum barrier.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the estimated OEB 4 status, standard fume hoods are insufficient for handling the dry powder.

Containment Hierarchy (Visualized)

SafetyHierarchy Risk Hazard Source: Dry Powder Handling Primary Primary Containment: Powder Containment Hood (HEPA) or Glove Box (Isolator) Risk->Primary Must be processed in Secondary Secondary Containment: Designated 'Red Zone' Lab Area Negative Pressure Room Primary->Secondary Located within PPE PPE (Last Line of Defense): Double Nitrile Gloves (0.11mm+) Tyvek Sleeves/Lab Coat N95/P100 (if outside hood) Secondary->PPE Operator wears

Caption: Hierarchy of controls for handling HPAPI powders. PPE is the final barrier, not the first.

Specific PPE Requirements[5][6][7]
  • Respiratory: If handling outside a filtered enclosure is unavoidable (e.g., spill cleanup), a Powered Air Purifying Respirator (PAPR) is recommended over N95s due to the high potency.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (bright color).

    • Outer Glove: Nitrile (dark color) or Neoprene. This allows immediate detection of tears.

    • Glove Change Frequency: Every 30 minutes or immediately upon splash.

Experimental Protocols

Protocol A: Safe Solubilization (Stock Preparation)

Objective: Create a 10 mM stock solution in DMSO without generating airborne dust.

Materials:

  • Analytical Balance inside a Vented Balance Enclosure (VBE).

  • Anti-static gun (critical for benzamides which are often static-prone).

  • Anhydrous DMSO (stored over molecular sieves).

  • Amber glass vials with PTFE-lined caps.

Step-by-Step:

  • Static Neutralization: Aim the anti-static gun at the vial and the spatula for 5 seconds. Static charge can cause "powder fly," dispersing the HPAPI outside the weigh boat.

  • Weighing: Weigh approx. 3.16 mg of compound into a pre-tared amber vial.

    • Note: Do not weigh onto paper; weigh directly into the vessel to avoid transfer losses and dust generation.

  • Solvent Addition: Calculate the required DMSO volume (

    
    ).
    
    • Example: For 3.16 mg, add 1.0 mL DMSO.

  • Dissolution: Cap tightly. Vortex inside the hood.

    • Observation: If the solution remains cloudy, sonicate for 30 seconds. Benzamides can form polymorphs with slow dissolution rates.

  • Labeling: Mark with "HPAPI - TOXIC" and the date.

Protocol B: In Vitro Assay Dilution (The "Step-Down" Method)

Rationale: To prevent pipetting errors and reduce DMSO concentration to <0.5% in the final cell culture, use a serial dilution workflow.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. 100 µM (1% DMSO) (Dilute 1:100 in Media) Stock->Inter 1. High Risk Step (Inside Hood) Final Final Assay Well 1 µM (0.01% DMSO) (Add 10µL Inter to 990µL Cells) Inter->Final 2. Low Risk Step (Biosafety Cabinet)

Caption: Serial dilution strategy to minimize DMSO toxicity and handling risks.

Waste Disposal & Decontamination

Because this molecule contains a fluorinated aromatic ring , it resists standard biodegradation.

  • Liquid Waste:

    • Do NOT pour down the drain.[1][2]

    • Collect all DMSO/Ethanol waste in a dedicated "Halogenated Organic Solvents" carboy.

    • Add 10% bleach solution to the waste container only if confirmed compatible with other waste streams (oxidative degradation helps break the benzamide bond).

  • Surface Decontamination:

    • Simple ethanol wiping is ineffective ; it merely spreads the lipophilic compound.

    • Protocol:

      • Solubilize: Spray area with 70% Ethanol or Isopropanol to lift the compound. Wipe with absorbent pad.

      • Degrade/Clean: Spray with a surfactant-based cleaner (e.g., 1% Alconox or SDS solution).

      • Rinse: Wipe with water to remove surfactant residue.

Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[3]

    • Contraindication: Do NOT use alcohol or organic solvents on the skin; this increases absorption.

  • Spill (Powder):

    • Evacuate the immediate area.[3][1][2][4]

    • Don full PPE (Tyvek suit, double gloves, respirator).

    • Cover spill with wet paper towels (to prevent dust) before wiping up.

References

  • HDAC Inhibitor Safety Profile

    • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941. [Link]

  • Fluoroaniline Toxicology

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9731, 4-Fluoroaniline.[5] [Link]

  • Benzamide Structure & Synthesis

    • Levin, M., et al. (2021).[6] "Skeletal editing through direct nitrogen deletion of secondary amines."[6] Nature, 593, 223–227.[6] (Discusses benzamide reagent handling). [Link][6]

  • SafeBridge HPAPI Handling Guidelines

    • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." [Link]

  • Compound Specific Data Source

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide synthesis

Topic: Optimization of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide Synthesis Case ID: #BZ-5A2F-OPT Status: Resolved / Knowledge Base Article Executive Summary & Pathway Visualization The Core Challenge: The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide Synthesis Case ID: #BZ-5A2F-OPT Status: Resolved / Knowledge Base Article

Executive Summary & Pathway Visualization

The Core Challenge: The synthesis of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide presents a classic "electron-deficient nucleophile" problem. The key bottleneck is rarely the O-alkylation of the salicylic acid, but rather the amide coupling between the electron-rich 2-(pentyloxy)benzoic acid and the electron-poor, sterically hindered 2-fluoro-5-nitroaniline . Standard coupling agents (EDC/NHS) often fail here, leading to low conversion. Furthermore, the final reduction step poses a risk of hydrodefluorination (loss of the fluorine atom) if standard hydrogenation conditions are used.

Validated Synthetic Workflow

The following decision tree outlines the optimized pathway to maximize yield and minimize side reactions.

G Start Starting Materials Alkylation Step 1: O-Alkylation (Salicylic Acid + Pentyl Bromide) Start->Alkylation Check1 Check: C- vs O-Alkylation? Alkylation->Check1 Activation Step 2: Activation (Convert to Acid Chloride) Check1->Activation O-isomer confirmed Coupling Step 3: Amide Coupling (Acid Cl + 2-Fluoro-5-nitroaniline) Activation->Coupling In situ generation Reduction Step 4: Nitro Reduction (Fe/NH4Cl or Pt/C) Coupling->Reduction Intermediate Isolated Final Final Product: N-(5-Amino-2-fluorophenyl)-... Reduction->Final

Figure 1: Optimized synthetic workflow distinguishing critical checkpoints (Yellow) from high-risk reaction steps (Red).

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: The "Dead" Nucleophile (Amide Coupling)

Symptom: You observe unreacted 2-fluoro-5-nitroaniline (starting material) by TLC/LCMS even after 24 hours, or yields <30%. Diagnosis: The amine is deactivated. The ortho-fluorine atom and the para-nitro group pull electron density away from the amine, making it a terrible nucleophile. Furthermore, the ortho-fluorine provides steric bulk. Standard carbodiimide couplings (EDC/DCC) are too slow; the active ester hydrolyzes before the amine can attack.

Protocol Correction: Switch to the Acid Chloride Method or High-Activity Coupling Agents (T3P/HATU) .

  • Option A: Acid Chloride (Recommended for Scale >1g)

    • Convert 2-(pentyloxy)benzoic acid to its acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in DCM.

    • Evaporate to dryness to remove excess oxalyl chloride (Crucial: HCl inhibits the amine further).

    • Dissolve the acid chloride in dry THF or DCM.

    • Add the aniline (1.0 equiv) and a non-nucleophilic base (Pyridine or 2,6-Lutidine, 2.0 equiv).

    • Why this works: The acid chloride is a highly reactive electrophile that forces the reaction despite the poor nucleophilicity of the aniline [1].

  • Option B: Propylphosphonic Anhydride (T3P)

    • If you must avoid acid chlorides, use T3P (50% in EtOAc).

    • Use Pyridine as the solvent/base (or EtOAc with 4 equiv NMM).

    • Heat to 60°C. T3P has low epimerization risk (irrelevant here, no chiral centers) and drives difficult couplings by trapping water.

Phase 2: The "Vanishing" Fluorine (Nitro Reduction)

Symptom: LCMS shows a mass of [M-18] (loss of F, gain of H) or complex mixtures during the final step. Diagnosis: Hydrodefluorination. If you use Palladium on Carbon (Pd/C) with Hydrogen gas, the Carbon-Fluorine bond is susceptible to cleavage, especially in aromatic systems activated by amino groups.

Protocol Correction: Use Chemoselective Reduction methods that ignore the halogen.

  • Method 1: Iron/Ammonium Chloride (The "Gold Standard")

    • Reagents: Fe powder (5 equiv), NH4Cl (saturated aq. solution), EtOH/THF (3:1).

    • Procedure: Reflux at 70°C for 2-4 hours.

    • Mechanism: Single electron transfer (SET) mechanism reduces the nitro group to the amine without enough potential to cleave the C-F bond [2].

    • Workup: Filter through Celite while hot (to remove iron oxides).

  • Method 2: Sulfided Platinum on Carbon (Pt(S)/C)

    • If catalytic hydrogenation is required (e.g., for scale), use sulfided Pt/C. The sulfur poisons the catalyst slightly, preventing hydrogenolysis of the C-halogen bond while still allowing nitro reduction.

Data & Specifications

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield (Step 1) C-Alkylation of Salicylic AcidUse K2CO3 in DMF (favors O-alkylation). Avoid NaOH/Water.
Starting Material Persists (Step 2) Deactivated AnilineSwitch to Acid Chloride route. Add DMAP (0.1 eq) as a nucleophilic catalyst.
Product is Purple/Dark (Step 3) Oxidation of PhenylenediamineThe final product is an electron-rich aniline. Store under Argon/Nitrogen and protect from light.
LCMS: M+1 is -19 mass units DefluorinationSTOP using Pd/C. Switch to Fe/NH4Cl or SnCl2 .
Reagent Stoichiometry for Optimal Yield (Coupling Step)

Based on 1.0 mmol scale

ComponentEquivalentsRoleNotes
2-(pentyloxy)benzoyl chloride1.1 - 1.2ElectrophileExcess ensures complete consumption of the expensive aniline.
2-Fluoro-5-nitroaniline1.0NucleophileThe limiting reagent.
Pyridine3.0Base/SolventActs as an acid scavenger and acylation catalyst.
DMAP0.1CatalystOptional: dramatically accelerates sluggish anilines.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for the coupling step? A: Yes, but with caveats. HATU is powerful, but for extremely electron-deficient anilines (like nitro-fluoro-anilines), the reaction kinetics might still be slow. If you use HATU, ensure you use a polar aprotic solvent like DMF and heat to 50-60°C. However, the Acid Chloride method is generally cheaper and more robust for this specific "hard" coupling [3].

Q: Why not reduce the nitro group before coupling? A: Do not do this. If you reduce 2-fluoro-5-nitroaniline to 2-fluoro-1,5-diaminobenzene before coupling, you will have two competing amine groups. You will likely get a mixture of regioisomers (coupling at position 1 vs. 5) or double-acylation. Keeping the nitro group intact acts as a perfect protecting group and directs the coupling to the only available amine.

Q: My final product turns brown on the bench. Is it decomposing? A: Likely yes. Phenylenediamines (even substituted ones) are prone to air oxidation (forming quinone imines).

  • Fix: Store the final solid in amber vials under inert gas at -20°C. Conversion to a hydrochloride salt (using HCl in ether) often stabilizes the solid.

Q: How do I remove the excess pentyl bromide from Step 1? A: Pentyl bromide is lipophilic. If your product is the carboxylic acid, perform a basic wash (extract product into aq. NaHCO3), wash the aqueous layer with hexanes (removes pentyl bromide), and then re-acidify the aqueous layer to precipitate your pure acid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Force, G., et al. (2018). Chemoselective Nitro Reduction. Beilstein Journal of Organic Chemistry. (General reference for Fe/NH4Cl selectivity in presence of halides).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (n.d.). Established Synthetic Routes for N-(5-Amino-2-fluorophenyl)benzamide Development.[5] Link

Sources

Optimization

Troubleshooting solubility issues of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide in DMSO

Introduction Welcome to the technical support guide for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide. This document is designed for researchers, scientists, and drug development professionals who are incorporating t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide. This document is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry for developing novel therapeutics.[1] Its structure, featuring a fluorinated phenyl ring, an amino group, and a pentyloxy chain, presents specific physicochemical properties that can lead to challenges in handling, particularly concerning its solubility.

This guide provides in-depth, question-and-answer-based troubleshooting for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the accurate and reproducible use of this compound in your assays.

Compound Profile: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide
PropertyValue / ObservationScientific Rationale & Implication
CAS Number 263400-66-4Unique identifier for this specific chemical entity.[1]
Molecular Formula C₁₈H₂₁FN₂O₂Confirms the elemental composition.
Molecular Weight 316.37 g/mol Essential for accurate molar concentration calculations.
Core Structure BenzamideA versatile and historically significant scaffold in medicinal chemistry.[1][2]
Key Functional Groups - Aromatic Amine (-NH₂) - Fluorine (-F) - Ether (pentyloxy) - Amide (-CONH-)The amine group can act as a hydrogen bond donor and is weakly basic.[3] The fluorine atom can enhance metabolic stability, while the pentyloxy chain significantly increases lipophilicity, which is often a primary driver of poor aqueous solubility.[1]
Predicted Solubility Low in water, soluble in organic solvents.The large nonpolar surface area from the pentyloxy and phenyl groups suggests poor aqueous solubility. DMSO is an appropriate solvent choice due to its ability to dissolve both polar and nonpolar compounds.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide is not dissolving in DMSO at room temperature, even with vortexing. What should I do first?

Answer:

This is a common initial challenge, often rooted in either the kinetics of dissolution or the quality of the solvent. Before employing more aggressive methods, let's ensure the fundamentals are correct.

The Scientific Rationale: Dissolution is a process where solvent molecules must overcome the intermolecular forces holding the solid compound together (lattice energy). For complex organic molecules, this process can be slow at room temperature and requires sufficient mechanical energy and an optimal solvent environment.

Troubleshooting Steps:

  • Verify DMSO Quality: Use only high-purity, anhydrous (or "dry") DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water contamination can significantly decrease the solubility of hydrophobic compounds.[6] For best results, use a fresh bottle or an aliquot from a properly stored, desiccated source.

  • Ensure Accurate Weighing: If you are preparing a stock solution from a solid, ensure the mass is accurate. Attempting to dissolve too much compound in too little solvent will naturally lead to insolubility.

  • Optimize Mechanical Agitation:

    • Initial Vortexing: Vortex the vial for at least 60 seconds. Check for visible particulates.

    • Allow Time: Let the solution sit at room temperature for 10-15 minutes and then vortex again. Some compounds dissolve slowly, and this "rest period" can help.

  • Check for Amorphous vs. Crystalline Form: Compounds that are crystalline have higher lattice energy and are harder to dissolve than their amorphous counterparts. If the compound has crystallized out of a previous solution, it will be significantly more difficult to redissolve.[7]

If solubility issues persist after these initial steps, you can proceed to assisted dissolution techniques as described in the following questions.

Q2: Can I heat the sample to improve the solubility of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide in DMSO?

Answer:

Yes, gentle and controlled heating is a standard and effective method to increase both the rate and extent of dissolution.

The Scientific Rationale: Increasing the temperature provides the system with thermal energy. This energy increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the compound particles, which helps to break apart the crystal lattice. Most compounds exhibit increased solubility at higher temperatures.

Scientist's Note: The primary amine on the phenyl ring is a potential site for degradation, especially under harsh conditions. Therefore, using the minimum effective temperature is crucial for maintaining the compound's integrity.

Protocol 1: Assisted Dissolution Using Gentle Heat

  • Prepare a Water Bath: Set a water bath to a controlled temperature of 35-40°C . Do not exceed 50°C to minimize the risk of compound degradation.

  • Secure the Sample: Ensure your vial containing the compound and DMSO is tightly capped to prevent evaporation and water ingress. Place it in a floating rack within the water bath.

  • Intermittent Agitation: Heat the vial for 5-10 minute intervals. After each interval, remove the vial, dry it thoroughly, and vortex for 30-60 seconds.

  • Visual Inspection: Visually inspect the solution against a light source to check for any remaining particulate matter. Repeat the heat/vortex cycle until the solution is clear.

  • Cool to Room Temperature: Once fully dissolved, allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, the solution may be supersaturated at that concentration.

⚠️ Safety Warning: DMSO can decompose at its boiling point (189°C) or even at lower temperatures in the presence of acids or bases, which can be an explosion hazard.[4][8] While the gentle heating described here is safe, never heat DMSO to high temperatures in a sealed container or in the presence of reactive chemicals.[9]

Q3: I've heard sonication can help. How does it work and what is the proper procedure?

Answer:

Sonication is an excellent, often superior, alternative to heating for dissolving difficult compounds. It uses sound energy to agitate the particles in your sample.[10]

The Scientific Rationale: Sonication works by a process called acoustic cavitation. High-frequency sound waves passed through the liquid create microscopic vacuum bubbles.[11][12] The rapid formation and collapse of these bubbles generate intense, localized shockwaves and mechanical stress.[13] This energy effectively breaks apart compound aggregates and enhances solvent interaction with the particle surface, thereby accelerating dissolution.[10][11]

Protocol 2: Assisted Dissolution Using Sonication

  • Prepare the Sonicator: Use a bath sonicator. Ensure the bath is filled with water to the manufacturer's recommended level. Degassing the water in the bath by running the sonicator for 5-10 minutes prior to use can improve efficiency.

  • Secure the Sample: Place your tightly capped vial containing the compound and DMSO into the sonicator bath. Use a rack or holder to ensure it is stable and submerged to the level of the solvent inside the vial.

  • Sonicate in Bursts: Sonicate for 5-15 minute intervals. Prolonged sonication can cause the bath water (and your sample) to heat up.[12]

  • Intermittent Vortexing: After each sonication interval, remove the vial and vortex for 30 seconds. This helps to distribute the newly dissolved solute.

  • Visual Inspection: Check for clarity. Repeat the sonication/vortexing cycle until the solution is completely clear.

The following workflow diagram illustrates the logical progression for achieving dissolution.

Caption: Initial dissolution workflow for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide in DMSO.

Q4: My compound dissolves in 100% DMSO but precipitates immediately when I add it to my aqueous assay buffer. How do I solve this critical issue?

Answer:

This is arguably the most common and frustrating problem when working with hydrophobic compounds. It's caused by a dramatic change in solvent polarity. The compound is soluble in the organic DMSO but insoluble in the aqueous buffer. When you add the DMSO stock directly to the buffer, the compound "crashes out" of solution.

The Scientific Rationale: The key is to avoid a sudden, drastic change in the solvent environment. A stepwise dilution protocol, where the solvent polarity is changed gradually, can keep the compound in solution. This involves creating intermediate dilutions in mixed solvent systems.

Protocol 3: Stepwise Dilution into Aqueous Buffers

  • Prepare High-Concentration Stock: Prepare a highly concentrated stock solution in 100% DMSO (e.g., 10-50 mM), ensuring it is fully dissolved using the methods above. A higher concentration stock allows you to add a smaller volume to your final assay, minimizing the final DMSO concentration.[14]

  • Perform an Intermediate Dilution: Do not dilute directly into the final buffer. First, make an intermediate dilution of your stock into a mixture of your buffer and DMSO or another co-solvent. For example, add a small volume of your 100% DMSO stock to your assay buffer that has already been supplemented with some DMSO.[15]

  • The "Spike-In" Method: A reliable technique is to first add the required volume of DMSO (that your final solution will contain) to your aqueous buffer. Mix well. Then, add the small volume of your highly concentrated compound stock (in 100% DMSO) to this pre-mixed buffer/DMSO solution with vigorous vortexing.[15]

  • Final DMSO Concentration: Always aim to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can have biological effects on cells or interfere with enzyme kinetics.[16][17]

  • Use of Co-solvents: If precipitation still occurs, consider incorporating a non-toxic co-solvent into your aqueous buffer.

Co-SolventProperties & Use Case
PEG400 (Polyethylene Glycol 400) A water-miscible polymer that can improve the solubility of hydrophobic compounds. Often used in in-vivo formulations.[18]
Glycerol A viscous, water-miscible polyol that can act as a solubilizing agent.[18]
Tween® 80 / Polysorbate 80 A non-ionic surfactant that forms micelles to encapsulate and solubilize hydrophobic molecules. Use at very low concentrations (e.g., 0.01-0.1%).

The following diagram illustrates the incorrect direct dilution versus the correct stepwise method.

Caption: Comparison of dilution methods for DMSO stocks into aqueous buffers.

Q5: How should I store my DMSO stock solution of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide to ensure its long-term stability?

Answer:

Proper storage is essential to maintain the concentration and integrity of your compound. Both chemical degradation and physical changes (like precipitation) are risks.

The Scientific Rationale: Key factors affecting stability in DMSO are water absorption, exposure to light, and repeated freeze-thaw cycles.[6] The amine functional group can be susceptible to oxidation. Freezing a solution slows down chemical reactions, but the process of freezing and thawing can create concentration gradients that promote precipitation of less soluble compounds.[7]

Best Practices for Storage:

  • Aliquot: Never store your entire stock in a single vial that you access repeatedly. Prepare single-use or low-use aliquots in appropriate vials (polypropylene or glass are generally fine).[6] This minimizes contamination risk and drastically reduces the number of freeze-thaw cycles for the bulk of your stock.

  • Storage Temperature: For long-term storage (>1 month), store aliquots at -80°C . For short-term storage (<1 month), -20°C is acceptable.[16]

  • Protect from Moisture: Use vials with tight-sealing caps. Before opening a frozen aliquot, allow it to equilibrate completely to room temperature. Opening a cold vial can cause atmospheric moisture to condense inside, introducing water into your DMSO stock.

  • Protect from Light: While DMSO itself is stable to light, the aromatic amine in your compound could be light-sensitive. Store aliquots in an opaque storage box or wrap vials in aluminum foil to protect them from light.[19]

  • Thawing Procedure: When you need to use an aliquot, thaw it completely at room temperature. Once thawed, vortex gently for 15-20 seconds to ensure the solution is homogeneous before taking your sample. Studies have shown that with proper handling, compounds can be stable through multiple freeze-thaw cycles, but minimizing them is the best practice.[6][19]

References

  • Envirostar. (2023, April 21).
  • Wikipedia.
  • C&EN Global Enterprise. (2020). DMSO's decomposition risk analyzed.
  • Wikipedia. Dimethyl sulfoxide.
  • Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide.
  • Dahlin, J. L., et al. (2006).
  • Gaylord Chemical. (2026, February 9).
  • MedChemExpress. Compound Handling Instructions.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
  • Di, L., & Kerns, E. H. (2006).
  • Bio-Rad. (2013, October 15). Making a stock solution for my drug using DMSO.
  • Geist, L., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • The Bumbling Biochemist. (2025, March 22).
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Kwarciak-Kozłowska, A., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Veeprho Pharmaceuticals. (2025, August 3).
  • Gaieb, Z., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • University of Bristol. Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
  • Quora. (2017, December 19). When you mix DMSO with water it heats up significantly.
  • Qinmu fine chemical. (2024, September 9).
  • BenchChem. (2025, December). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • BenchChem. N-(5-Amino-2-fluorophenyl)benzamide | 263400-66-4.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ResearchGate. (2016, March 21). Does anybody know the stability of denopamine in DMSO?.
  • ResearchGate. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • Wikipedia. Benzamide.
  • Liggieri, S., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • Wikipedia. Amine.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Ziath. (2006, February 2).
  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373).
  • PubChem. Benzamide | C7H7NO | CID 2331.
  • BindingDB. BDBM95291 2-fluoranyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide.
  • Ward, S. C., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO?.
  • Journal of Solution Chemistry.
  • NIST. Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Biological Activity of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Welcome to the technical support center for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent biological activity with this compound in their experiments. Here, we address common challenges and provide systematic troubleshooting strategies to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide?

A1: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide belongs to the benzamide class of compounds, a versatile scaffold in medicinal chemistry.[1] While specific data for this exact molecule is limited in publicly available literature, its structural motifs suggest potential interactions with various biological targets. Benzamide derivatives have been investigated for a wide range of activities, including but not limited to, enzyme inhibition (e.g., kinases, histone deacetylases [HDACs]), and receptor modulation.[1][2] The presence of a fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the amino group can participate in crucial hydrogen bonding with target proteins.[1] Therefore, its expected activity is highly dependent on the specific biological context and target being investigated.

Q2: I'm not observing any significant effect of the compound in my cell-based assay, even at high concentrations. What are the most likely reasons?

A2: Several factors could contribute to a lack of activity in a cell-based assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.

Potential Culprits for Low Activity:

  • Compound Integrity and Purity: The compound may have degraded or may not be of sufficient purity.

  • Solubility Issues: The compound may not be soluble enough in your assay medium to reach an effective concentration.

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[3]

  • Incorrect Target or Pathway: The chosen cell line or model system may not express the intended target, or the targeted pathway may not be critical for the observed phenotype in that specific context.

  • Assay-Specific Artifacts: The assay itself might be insensitive or prone to interference from the compound or its vehicle.

Q3: How can I confirm that the compound I'm using is authentic and of high purity?

A3: It is crucial to verify the identity and purity of your compound stock.

  • Check the Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with details on purity (typically >95% by HPLC) and identity confirmed by methods like NMR and mass spectrometry.[4]

  • Analytical Chemistry: If you have access to analytical facilities, you can independently verify the compound's identity and purity.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₁₈H₂₁FN₂O₂: 316.37 g/mol ).[5][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Troubleshooting Guides

Issue 1: Suspected Compound Instability or Degradation

If you suspect the compound has degraded, it's important to handle and store it correctly.

Troubleshooting Steps:

  • Review Storage Conditions: Benzamides are generally stable solids at room temperature.[7] However, for long-term storage, it is advisable to store the solid compound at -20°C, protected from light and moisture. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.

  • Assess Stability in Assay Media: Some compounds can be unstable in aqueous media over the course of a long experiment. You can assess this by incubating the compound in your cell culture medium for the duration of your assay, and then analyzing its integrity by HPLC.

Issue 2: Poor Compound Solubility

Benzamide compounds can have limited aqueous solubility.[7] If the compound precipitates out of solution, its effective concentration will be much lower than intended.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to your assay medium, visually inspect for any precipitation or cloudiness, both immediately and after incubation.

  • Solvent Selection: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice for many organic compounds.[7]

  • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and to maintain compound solubility.[8]

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can sometimes help to dissolve the compound in the stock solvent.

  • Consider Formulation Strategies: For in vivo studies or challenging in vitro assays, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary.

Table 1: Recommended Solvents and Storage
ParameterRecommendationRationale
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)High dissolving power for many organic compounds.[7]
Stock Concentration 10-50 mMA concentrated stock minimizes the volume of organic solvent added to the assay.
Storage of Solid -20°C, desiccatedProtects from degradation due to moisture and temperature fluctuations.
Storage of Stock Solution -20°C or -80°C in small aliquotsMinimizes freeze-thaw cycles which can lead to degradation.
Final Assay Solvent % ≤ 0.5%High concentrations of organic solvents can be toxic to cells and affect protein function.
Issue 3: Ineffective Cellular Uptake or Target Engagement

Even if the compound is stable and soluble, it may not be reaching its intracellular target at a sufficient concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low biological activity.

Detailed Protocols:

Protocol 1: Western Blot for Target Expression

Objective: To confirm the presence of the putative target protein in your cell line.

  • Cell Lysis: Grow your chosen cell line to ~80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if the compound binds to its intended target within the cell.

  • Cell Treatment: Treat intact cells with the compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods. A successful ligand-binding event will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Issue 4: Off-Target Effects or Incorrect Mechanism of Action (MOA)

It's possible that the assumed mechanism of action is incorrect or that the compound has significant off-target effects that mask the desired activity.[8]

Investigative Steps:

  • Dose-Response Curve: Perform a full dose-response experiment with a wide range of concentrations to determine the IC50 or EC50.[3] If activity is only seen at very high concentrations (>10 µM), it may be due to non-specific effects.[3]

  • Use of Controls:

    • Positive Control: Use a known inhibitor of the target or pathway to ensure the assay is working as expected.[3]

    • Negative Control: If available, use a structurally similar but inactive analog of your compound to rule out non-specific effects related to the chemical scaffold.[3]

  • Orthogonal Assays: Test the compound in a different assay that measures a different aspect of the same biological pathway.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target protein. If the compound's effect is diminished in these cells, it provides strong evidence for on-target activity.[8]

Proposed Signaling Pathway Involvement

Given that benzamide derivatives are known to inhibit kinases and HDACs, the following pathways are plausible areas of investigation.[1]

G cluster_0 Potential Kinase Inhibition cluster_1 Potential HDAC Inhibition MAPK MAPK/ERK Pathway Proliferation Proliferation MAPK->Proliferation PIM PIM Kinase Signaling Survival Survival PIM->Survival HDAC HDAC-Mediated Gene Regulation Gene_Expression Gene_Expression HDAC->Gene_Expression Compound N-(5-Amino-2-fluorophenyl)- 2-(pentyloxy)benzamide Compound->MAPK Inhibits? Compound->PIM Inhibits? Compound->HDAC Inhibits?

Caption: Plausible signaling pathways affected by benzamide derivatives.

This guide provides a structured approach to troubleshooting low biological activity of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide. By systematically addressing potential issues with the compound, experimental setup, and biological system, researchers can increase their chances of obtaining reliable and meaningful data.

References

  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Benchchem. (n.d.). N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide.
  • Benchchem. (n.d.). N-(5-Amino-2-fluorophenyl)benzamide | 263400-66-4.
  • Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Wikipedia. (n.d.). Benzamide.
  • ChemicalBook. (n.d.). 1020057-22-0(N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide) Product Description.
  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials.
  • Laajala, M., et al. (n.d.). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PubMed Central. Retrieved from [Link]

  • Gharehbaghi, K., et al. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Retrieved from [Link]

  • Shi, T., et al. (2021, December 15). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • Laajala, M., et al. (n.d.). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PubMed Central. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful analytical technique for this purpose.[1][2] This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, a molecule exhibiting a confluence of functionalities commonly encountered in medicinal chemistry.

This document moves beyond a mere cataloging of peaks. It is designed to provide researchers, scientists, and drug development professionals with a framework for interpreting complex spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic effects. The insights provided herein are derived from both theoretical predictions and comparisons with empirical data from analogous structures, ensuring a robust and reliable analysis.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide comprises three key regions: a 1,2,4-trisubstituted aminofluorophenyl ring, a 1,2-disubstituted pentyloxybenzoyl ring, and a pentyloxy alkyl chain. Each proton within these regions possesses a unique chemical environment, which dictates its resonance frequency (chemical shift) in the NMR spectrum.

Diagram 1: Structure and Proton Labeling

Caption: Molecular structure of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide with proton labeling.

Predicted ¹H NMR Peak Assignments

The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for each proton in the molecule. These predictions are based on established chemical shift ranges for various functional groups and the anticipated electronic effects of the substituents.[3][4][5][6][7]

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H¹² (CH₃) 0.8 - 1.0Triplet (t)3HTerminal methyl group of the pentyloxy chain, shielded.
H¹⁰, H¹¹ (CH₂) 1.2 - 1.6Multiplet (m)4HMethylene groups in the pentyloxy chain, shielded alkyl region.
H⁹ (OCH₂) 3.9 - 4.2Triplet (t)2HMethylene group attached to the deshielding oxygen atom.[8]
H¹³ (NH₂) 3.5 - 4.5Broad Singlet (br s)2HAmino protons, chemical shift is solvent and concentration dependent.[7][9]
H¹, H², H³ 6.5 - 7.5Multiplets (m)3HAromatic protons on the aminofluorophenyl ring. The electron-donating amino group and electron-withdrawing fluorine atom will cause distinct shifts.[10][11][12]
H⁵, H⁶, H⁷, H⁸ 6.8 - 8.2Multiplets (m)4HAromatic protons on the pentyloxybenzoyl ring. The pentyloxy group is electron-donating, while the amide is electron-withdrawing.[8]
H⁴ (NH) 8.5 - 9.5Singlet (s)1HAmide proton, significantly deshielded due to the adjacent carbonyl group and potential for hydrogen bonding.[13][14]
Detailed Spectral Interpretation: A Causality-Driven Approach

The actual ¹H NMR spectrum provides a wealth of information that, when systematically analyzed, reveals the precise connectivity and environment of each proton.

This upfield region of the spectrum is dominated by the signals from the pentyloxy chain.

  • The Terminal Methyl Group (H¹²): A characteristic triplet around 0.9 ppm is expected for the terminal methyl group. The triplet multiplicity arises from coupling to the adjacent methylene group (H¹¹).

  • The Methylene Chain (H¹⁰, H¹¹): The central methylene groups will appear as a complex multiplet between 1.2 and 1.6 ppm. The overlapping signals are a result of coupling to their neighboring methylene groups.

  • The Oxymethylene Group (H⁹): The methylene group directly attached to the oxygen atom is significantly deshielded and will appear as a triplet around 4.0 ppm.[8] Its downfield shift is a direct consequence of the electronegativity of the adjacent oxygen atom.

This region is typically the most complex, containing overlapping signals from the two aromatic rings. A higher field strength NMR instrument (e.g., 500 MHz or greater) is often necessary to resolve the coupling patterns fully.

  • Aminofluorophenyl Protons (H¹, H², H³): The interplay of the electron-donating amino group and the electron-withdrawing, yet ortho-directing, fluorine atom creates a distinct pattern. The amino group will tend to shift ortho and para protons upfield, while the fluorine atom will have a more complex influence due to both inductive and resonance effects.[10][11]

  • Pentyloxybenzoyl Protons (H⁵, H⁶, H⁷, H⁸): The electron-donating pentyloxy group will shield the ortho and para protons, shifting them upfield relative to unsubstituted benzene (7.33 ppm).[15] Conversely, the electron-withdrawing amide group will deshield the ortho proton (H⁸).

  • Amine Protons (H¹³): The protons of the primary amine will typically appear as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[7] In a deuterated solvent like DMSO-d₆, these peaks are often well-defined, whereas in CDCl₃, they can be broader.

  • Amide Proton (H⁴): The amide proton is expected to be the most downfield signal in the spectrum (excluding acidic protons), often appearing as a sharp singlet above 8.5 ppm.[13][14] This significant deshielding is due to the anisotropic effect of the adjacent carbonyl group and its involvement in intramolecular or intermolecular hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a spectrum suitable for the detailed analysis described above, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (NH, NH₂).[16][17][18][19][20]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, particularly in the aromatic region.

    • Shim the magnetic field to ensure high homogeneity and sharp spectral lines.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle for quantitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Diagram 2: ¹H NMR Interpretation Workflow

G A Acquire Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate to TMS (0 ppm) B->C D Integrate Peaks C->D E Identify Solvent Peaks D->E F Analyze Aliphatic Region (0-4.5 ppm) E->F G Analyze Aromatic Region (6.5-8.5 ppm) E->G H Identify Labile Protons (NH, NH₂) E->H I Assign Multiplicities (s, d, t, q, m) F->I G->I H->I J Correlate Structure with Spectrum I->J K Final Peak Assignment J->K

Caption: A systematic workflow for the interpretation of a ¹H NMR spectrum.

Comparative Analysis with Alternative Structures

To further solidify the peak assignments, it is instructive to compare the expected spectrum of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide with that of structurally related compounds.

  • Aniline: The aromatic protons in aniline appear at approximately 6.7 (ortho), 7.1 (meta), and 6.6 (para) ppm, demonstrating the strong shielding effect of the amino group.[12]

  • Benzamide: The aromatic protons of benzamide resonate between 7.4 and 7.9 ppm, while the amide protons are found around 7.5 and 8.1 ppm in DMSO-d₆.[21][22]

  • Anisole (as an alkoxybenzene analog): The methoxy protons of anisole appear around 3.8 ppm, and the aromatic protons are shifted upfield due to the electron-donating nature of the alkoxy group. This provides a good reference for the pentyloxy group's effect.

By comparing the spectrum of the target molecule to these and other analogs, a more confident and accurate assignment of each resonance can be achieved.

Conclusion

The ¹H NMR spectrum of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide is complex, yet interpretable through a systematic, causality-driven approach. By dissecting the molecule into its constituent functional groups and considering the electronic effects of each substituent, a detailed and accurate assignment of all proton signals is achievable. This guide provides the foundational principles and a practical workflow for researchers to confidently interpret such spectra, a critical skill in the advancement of chemical and pharmaceutical research. The combination of theoretical prediction, careful experimental technique, and comparative analysis forms a robust methodology for structural elucidation.

References

  • University of Pittsburgh.

  • Canadian Science Publishing.

  • Emery Pharma.

  • Minnesota State University Moorhead.

  • ResearchGate.

  • AZoOptics.

  • Chemistry LibreTexts.

  • Benchchem.

  • Cambridge Isotope Laboratories, Inc.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • BK Instruments Inc.

  • ChemicalBook.

  • Reddit.

  • Benchchem.

  • Chemistry LibreTexts.

  • ACS Publications.

  • Chemistry Steps.

  • Wrocław University of Science and Technology.

  • Wikipedia.

  • ResearchGate.

  • Organic Chemistry Data.

  • BindingDB.

  • Central Connecticut State University.

  • PubChem.

  • MDPI.

Sources

Safety & Regulatory Compliance

Safety

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide proper disposal procedures

Topic: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Laboratory Managers Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Laboratory Managers

Executive Safety Snapshot

Compound Identification:

  • Chemical Name: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

  • Functional Class: Fluorinated Aromatic Amide / Aniline Derivative

  • Primary Disposal Hazard: Halogenated Organic (Fluorine content) & Potential Aquatic Toxicity.

Immediate Hazard Assessment (GHS Classification - Inferred): While specific vendor SDS takes precedence, treat this compound with the following default high-hazard profile based on Structure-Activity Relationships (SAR) of fluorinated benzamides:

Hazard CategoryGHS CodeDescription
Acute Toxicity H302 Harmful if swallowed.[1][2][3]
Irritant H315/H319 Causes skin and serious eye irritation.[1][2]
Environmental H411 Toxic to aquatic life with long-lasting effects.
Reactivity N/A Incompatible with Strong Oxidizers & Acids (Amine functionality).

Pre-Disposal Assessment & Segregation Strategy

The Core Directive: Do not mix this compound with general organic waste streams without verifying the halogen content limit of your waste hauler.[4][5] The presence of the Fluorine (F) atom on the phenyl ring classifies this technically as a Halogenated Organic .

Why This Matters (Scientific Integrity): Standard "Non-Halogenated" incineration operates at lower temperatures. Burning fluorinated aromatics in these chambers can lead to incomplete combustion and the formation of Hydrogen Fluoride (HF) gas, which corrodes incinerator scrubbers and poses severe environmental risks. This compound must be directed to a high-temperature incinerator equipped with caustic scrubbers.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

For expired reagent, synthesis failures, or solid residues.

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Note: Avoid glass if possible to prevent breakage during compaction in waste drums.

  • Double-Bagging: Place the primary container inside a secondary clear zip-lock bag to prevent particulate contamination of the outer waste stream.

  • Labeling: Apply a hazardous waste tag immediately.[6]

    • Must Read: "Toxic Solid, Organic, Halogenated (Fluorinated)."[5][7]

    • Constituents: List "N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide" fully. Do not use abbreviations.

  • Bin Selection: Deposit into the Solid Hazardous Waste drum. Ensure this drum is destined for Incineration , not landfill.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

For reaction mixtures or HPLC effluents containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • Scenario 1: Dissolved in DCM, Chloroform, or Chlorobenzene.

      • Action: Pour into the Halogenated Organic Solvent carboy.

    • Scenario 2: Dissolved in Methanol, Ethyl Acetate, or DMSO.

      • Action: Although the solvent is non-halogenated, the solute contains Fluorine.

      • Rule of Thumb: If the concentration of the fluorinated compound is >1% , segregate into the Halogenated stream to be safe. If trace (<0.1%), it may often go into Non-Halogenated streams (consult local EHS). Best Practice: Default to Halogenated Waste to prevent downstream compliance violations.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Caution: If the solution is acidic (e.g., from an acid workup), the amine moiety may form a salt. Neutralize carefully with Sodium Bicarbonate before adding to organic waste drums to prevent heat generation or polymerization in the drum.

Protocol C: Contaminated Debris (PPE & Sharps)
  • Gloves/Paper Towels: If heavily soiled, treat as Solid Hazardous Waste (Protocol A). If lightly contaminated (trace dust), double-bag and place in the laboratory's chemically contaminated trash (Dry Solid Waste).

  • Sharps/Needles: Dispose of in a rigid Red Sharps Container. Label as "Chemically Contaminated Sharps."

Visual Decision Logic (Waste Segregation)

The following diagram illustrates the critical decision-making process for segregating this specific fluorinated amine to ensure regulatory compliance and safety.

DisposalLogic Start Waste Generation: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Label: Halogenated/Fluorinated Organic) SolidPath->SolidBin Double Bag SolventCheck Primary Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHaloSolvent HaloLiquidBin Halogenated Liquid Waste Carboy (High Temp Incineration) HaloSolvent->HaloLiquidBin ConcCheck Compound Conc. > 1%? NonHaloSolvent->ConcCheck ConcCheck->HaloLiquidBin Yes (Risk of HF) NonHaloLiquidBin Non-Halogenated Liquid Waste Carboy (Standard Incineration) ConcCheck->NonHaloLiquidBin No (Trace Only)

Figure 1: Decision matrix for segregating fluorinated benzamide waste. Note the critical checkpoint for non-halogenated solvents containing high concentrations of the fluorinated solute.

Emergency Procedures (Spill Management)

Spill Response Kit Requirements:

  • Nitrile gloves (double-gloved recommended).

  • P100 Particulate Respirator (if powder form is aerosolized).

  • Absorbent pads or vermiculite.

Scenario: Dry Powder Spill

  • Isolate: Evacuate the immediate area to let any dust settle (2-3 minutes).

  • Protect: Don PPE (Goggles, Lab Coat, Gloves, N95/P100 mask).

  • Collect: Do not dry sweep. This generates dust. Cover the spill with wet paper towels (dampened with water) to suppress particulates.

  • Clean: Scoop the damp material into a waste bag. Wipe the surface with a soap/water solution.

  • Dispose: Label debris as "Hazardous Waste (Toxic Solid)" per Protocol A.

Scenario: Solution Spill

  • Contain: Use absorbent pads or create a dike with vermiculite.

  • Neutralize: If the solution was acidic/basic, check pH and neutralize.

  • Collect: Scoop absorbed material into a heavy-duty bag.

  • Decontaminate: Wash the area with water and detergent.

Regulatory Compliance & References

Compliance Checklist:

  • RCRA (USA): While likely not a P-listed or U-listed waste specifically, it is a Characteristic Waste (Toxic) and must be handled under 40 CFR 261 .

  • EU CLP: Dispose of in accordance with EC 1272/2008 . Ensure incineration at >1100°C for fluorinated content.

References:

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.

  • American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories.

Sources

Handling

A-001: Comprehensive Safety and Handling Guide for N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Abstract: This document provides essential safety protocols and operational guidance for the handling and disposal of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (designated herein as A-001). As a novel research co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides essential safety protocols and operational guidance for the handling and disposal of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (designated herein as A-001). As a novel research compound, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guide is built upon a comprehensive risk assessment of its constituent functional groups: a halogenated aromatic amine and a benzamide derivative. The procedures outlined herein are designed to provide a robust framework for ensuring the safety of laboratory personnel and the environment.

Hazard Analysis and Risk Assessment

The chemical structure of A-001 contains moieties that suggest potential health hazards. Lacking specific toxicological data, a conservative approach is mandatory.[1]

  • Fluorinated Aromatic Amine Moiety: Aromatic amines are a class of compounds known for potential toxicity, including skin and eye irritation. Halogenated organic compounds warrant careful handling due to their persistence and potential for environmental harm.[2]

  • Benzamide Moiety: Benzamide and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[3][4] Some benzamides are also suspected of causing genetic defects.[4][5]

Based on this structural analysis, A-001 should be treated as a hazardous substance with the following potential risks until proven otherwise:

  • Harmful if swallowed or inhaled.[3]

  • Causes skin and eye irritation.[3]

  • Potential for systemic toxicity.

  • Suspected mutagen.[5]

  • Environmental hazard.

Table 1: Inferred Hazard Identification for A-001

Hazard Category GHS Hazard Statement (Inferred) Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Inhalation H332: Harmful if inhaled

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Germ Cell Mutagenicity H341: Suspected of causing genetic defects

Hazardous to the Aquatic Environment (Precautionary)

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of exposure through inhalation, dermal contact, and ocular routes.[6][7]

2.1. Core PPE Requirements:

  • Primary Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[8]

  • Secondary Face Protection: A full-face shield must be worn over safety goggles when handling bulk quantities (>10g) of the solid or any volume of its solutions, due to the risk of splashes.[8][9]

  • Gloves: Double-gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or Viton) over it.[8][10] Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.[7][8]

  • Body Protection: A flame-resistant laboratory coat should be worn, fully buttoned.[2][8] When handling larger quantities, a chemical-resistant apron or disposable coveralls are recommended.[6][11]

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material are required.[7][8]

2.2. Respiratory Protection: All handling of A-001, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[10] If procedures with a high potential for aerosolization are unavoidable and cannot be contained, respiratory protection may be necessary. In such cases, a full risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate respirator type.[8]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated) D1 1. Lab Coat D2 2. Inner Nitrile Gloves D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Outer Chemical-Resistant Gloves D3->D4 F1 1. Outer Gloves F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4

Diagram 1: Recommended PPE Donning and Doffing Sequence.

Operational Plan: Handling and Storage

3.1. Engineering Controls:

  • Primary Containment: All work with A-001 must be performed in a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).[10]

  • Ventilation: Ensure adequate general laboratory ventilation.[4]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to minimize dust creation.

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware. All transfers should be performed over a spill tray or absorbent pad.

  • Housekeeping: Clean any minor spills immediately using appropriate procedures (see Section 4). Decontaminate all surfaces and equipment after use.

3.3. Storage:

  • Store A-001 in a tightly sealed, clearly labeled container.[10][12]

  • The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][10]

  • Store segregated from incompatible materials, such as strong oxidizing agents and strong bases.[5][10]

  • A designated, labeled secondary containment bin is required.

Emergency Procedures

4.1. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

4.2. Spill Response:

  • Small Spill (<5g or <50mL solution):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).[10]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the spill is flammable or highly volatile.

    • Contact your institution's EHS department or emergency response team from a safe location.

Spill_Response cluster_small_spill start Spill Occurs is_large Is spill large or unmanageable? start->is_large evacuate Evacuate Area & Alert EHS/Emergency Services is_large->evacuate Yes small_spill_proc Small Spill Protocol is_large->small_spill_proc No alert_personnel 1. Alert nearby personnel small_spill_proc->alert_personnel don_ppe 2. Don full PPE alert_personnel->don_ppe absorb 3. Cover with inert absorbent don_ppe->absorb collect 4. Collect into hazardous waste container absorb->collect decontaminate 5. Decontaminate spill area collect->decontaminate end Procedure Complete decontaminate->end

Diagram 2: Decision workflow for responding to a chemical spill.

Disposal Plan

All waste containing A-001, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

5.1. Waste Segregation:

  • As a fluorinated organic compound, A-001 waste must be collected in a dedicated "Halogenated Organic Waste" container.[12][13][14] Do not mix with non-halogenated waste streams.[12]

  • Solid and liquid wastes should be collected in separate, compatible containers.[13]

5.2. Waste Container Management:

  • Use only approved, properly sealed, and compatible hazardous waste containers (e.g., polyethylene carboys for liquids).[10]

  • The container must be labeled with the words "Hazardous Waste," the full chemical name "N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide," and an accurate list of all other components and their approximate concentrations.[12][14]

  • Keep waste containers closed at all times, except when adding waste.[12]

  • Store waste containers in a designated satellite accumulation area within or near the laboratory, with secondary containment.

5.3. Final Disposal:

  • Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[3]

  • Do not dispose of this chemical down the drain or in regular trash under any circumstances.[3][10]

References

  • Benchchem. Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.
  • CHEMM. Personal Protective Equipment (PPE).
  • Washington State University. Halogenated Solvents Safety Information.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION Guide.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • ChemicalBook. N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide Product Information.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Unknown Source. SAFETY DATA SHEET - Benzamide.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Cayman Chemical. PRODUCT INFORMATION.
  • Sigma-Aldrich. Safety Data Sheet - Benzamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.